CALCICLUDINE
Description
Properties
CAS No. |
178037-96-2 |
|---|---|
Molecular Formula |
C16H14O3 |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Calcicludine: A Potent Calcium Channel Blocker from Green Mamba Venom
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcicludine, a 60-amino acid polypeptide isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), has emerged as a potent and selective blocker of high-voltage-activated (HVA) calcium channels, with a particular affinity for the L-type subfamily.[1][2] This technical guide provides a comprehensive overview of the discovery, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its isolation and functional analysis, presents quantitative data in structured tables, and visualizes key experimental workflows and signaling pathways using Graphviz diagrams.
Introduction
Venoms of elapid snakes are rich sources of pharmacologically active peptides and proteins. This compound (CaC) was identified as a novel component of Dendroaspis angusticeps venom with potent effects on calcium channels.[1] Structurally, it belongs to the Kunitz-type protease inhibitor family, sharing homology with dendrotoxins, which are potassium channel blockers.[1][2] However, this compound exhibits a distinct pharmacological profile, primarily targeting HVA calcium channels, which are crucial for a multitude of physiological processes including neurotransmission, muscle contraction, and hormone secretion. Its high affinity and selectivity for L-type calcium channels make it a valuable molecular probe for studying channel structure and function, and a potential lead compound for the development of novel therapeutics.
Physicochemical and Pharmacological Properties
This compound is a single-chain polypeptide with a molecular weight of approximately 6.9 kDa, stabilized by three disulfide bridges. Its primary structure consists of 60 amino acid residues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Source Organism | Dendroaspis angusticeps | [1] |
| Molecular Weight | ~6.9 kDa | [1] |
| Amino Acid Residues | 60 | [1] |
| Disulfide Bridges | 3 | |
| Toxin Family | Kunitz-type | [1][2] |
The primary mechanism of action of this compound is the blockade of HVA calcium channels. It displays a notable selectivity for L-type calcium channels, although it also affects N- and P-type channels at higher concentrations.[1][3]
Table 2: Inhibitory Activity of this compound on High-Voltage-Activated Calcium Channels
| Channel Subtype | Cell Type | IC50 / K₀.₅ | Reference |
| L-type (α1C) | Transiently expressed in tsA201 cells | 88 nM | |
| L-type | Rat cerebellar granule neurons | 0.2 nM | [2] |
| N-type (α1B) | Transiently expressed in tsA201 cells | ~10% inhibition at 100 nM | [3] |
| P/Q-type (α1A) | Transiently expressed in tsA201 cells | ~10% inhibition at 100 nM | [3] |
| R-type (α1E) | Transiently expressed in tsA201 cells | ~10% inhibition at 100 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and functional characterization of this compound, based on the foundational studies.
Purification of this compound from Dendroaspis angusticeps Venom
The purification of this compound from the crude venom involves a multi-step chromatographic process to isolate the peptide to homogeneity.
Protocol based on Schweitz et al. (1994):
-
Gel Filtration Chromatography:
-
Column: Sephadex G-50.
-
Eluent: 0.1 M ammonium acetate buffer, pH 6.8.
-
Procedure: Lyophilized crude venom is dissolved in the eluent and applied to the column. Fractions are collected and monitored for their ability to inhibit [³H]PN200-110 binding to T-tubule membranes.
-
-
Ion-Exchange Chromatography:
-
Column: CM-Trisacryl M.
-
Buffer A: 20 mM ammonium acetate, pH 6.8.
-
Buffer B: 20 mM ammonium acetate, pH 6.8, containing 0.5 M NaCl.
-
Procedure: Active fractions from gel filtration are pooled, diluted, and loaded onto the ion-exchange column. A linear gradient of NaCl from 0 to 0.5 M is used for elution. Fractions are again tested for activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 reverse-phase column (e.g., Vydac C18).
-
Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
Procedure: The active fraction from the ion-exchange step is subjected to RP-HPLC. Elution is performed with a linear gradient of acetonitrile. The purity of the final peak corresponding to this compound is assessed by amino acid analysis and N-terminal sequencing.
-
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Source, Purification, and Application of Calcicludine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcicludine, a potent polypeptide toxin, has garnered significant interest within the scientific community for its specific blockade of high-voltage-activated (HVA) calcium channels. This technical guide provides a comprehensive overview of this compound, detailing its natural source, extensive purification methodologies, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intriguing biomolecule.
Source of this compound
This compound is a naturally occurring peptide toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps).[1] This venom is a complex mixture of various proteins and peptides, each with specific biological activities. Among these components, this compound is a minor but highly active constituent.
Physicochemical Properties
This compound is a 60-amino acid polypeptide characterized by the presence of three disulfide bridges, which contribute to its stable tertiary structure. It is classified as a member of the Kunitz-type protease inhibitor family based on structural homology, although it does not exhibit significant protease inhibitory activity.
Purification of this compound from Dendroaspis angusticeps Venom
The isolation and purification of this compound from crude green mamba venom is a multi-step process that leverages various chromatographic techniques to separate the target peptide from other venom components. The following protocol is a synthesis of established methodologies.
Experimental Protocol: Purification of this compound
This protocol outlines a three-phase chromatographic process for the purification of this compound.
Phase 1: Size-Exclusion Chromatography (Initial Fractionation)
-
Preparation of Crude Venom: Dissolve 500 mg of lyophilized Dendroaspis angusticeps venom in 1% (v/v) acetic acid.
-
Column Equilibration: Equilibrate a Sephadex G50 column with 1% (v/v) acetic acid.
-
Sample Loading and Elution: Apply the dissolved venom to the equilibrated column and elute with 1% (v/v) acetic acid.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the peptide-containing fractions. Pool the fractions corresponding to the main peptide peak.
Phase 2: Cation-Exchange Chromatography (Intermediate Purification)
-
Column Equilibration: Equilibrate a TSK SP 5PW column (21.5 x 150 mm) with 1% (v/v) acetic acid.
-
Sample Loading: Directly load the pooled peptide fraction from the size-exclusion step onto the equilibrated cation-exchange column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of sodium chloride (0 to 500 mM) in 1% (v/v) acetic acid.
-
Fraction Collection and Analysis: Collect fractions and identify those containing this compound through biological activity assays (e.g., calcium channel blocking activity) or analytical techniques such as mass spectrometry.
Phase 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)
-
Column Equilibration: Equilibrate a Vydac C18 semi-preparative column (e.g., 250 x 10 mm) with a mobile phase of 10% acetonitrile containing 0.1% (v/v) trifluoroacetic acid (TFA).
-
Sample Loading: Load the this compound-containing fraction from the ion-exchange step onto the equilibrated RP-HPLC column.
-
Elution Gradient: Elute the peptide using a linear gradient of acetonitrile (typically 10% to 60%) in 0.1% (v/v) TFA over a specified time (e.g., 60 minutes) at a flow rate of approximately 3 ml/min.
-
Fraction Collection and Purity Assessment: Collect the peak corresponding to this compound and assess its purity using analytical RP-HPLC and mass spectrometry.
Purification Workflow Diagram
Caption: A three-phase chromatographic workflow for the purification of this compound.
Mechanism of Action: Blockade of High-Voltage-Activated Calcium Channels
This compound exerts its physiological effects by potently and selectively blocking high-voltage-activated (HVA) calcium channels, which are critical for a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
Target Specificity
This compound exhibits a broad-spectrum inhibitory activity against L-type, N-type, and P/Q-type calcium channels. However, its affinity for these channel subtypes varies depending on the tissue and species. Notably, it displays a particularly high affinity for certain neuronal L-type calcium channels.
Signaling Pathway Interruption
Voltage-gated calcium channels open in response to membrane depolarization, allowing an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. By binding to the extracellular pore of these channels, this compound physically obstructs the passage of Ca²⁺ ions, thereby preventing the initiation of these signaling pathways.
Signaling Pathway Diagram: this compound's Inhibition of Calcium Influx
Caption: this compound blocks voltage-gated Ca²⁺ channels, preventing Ca²⁺ influx.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the toxin required to inhibit 50% of the channel activity. The following tables summarize the reported IC₅₀ values for this compound against different HVA calcium channel subtypes.
Table 1: Inhibitory Potency (IC₅₀) of this compound on L-type Calcium Channels
| Cell Type/Tissue | Species | IC₅₀ (nM) | Reference |
| Cerebellar Granule Neurons | Rat | 0.2 | [2] |
| HEK293 cells (recombinant α1C) | Human | 88 | [3] |
| Peripheral DRG Neurons | Rat | 60-80 | [1] |
Table 2: Inhibitory Potency (IC₅₀) of this compound on N-type Calcium Channels
| Cell Type/Tissue | Species | IC₅₀ (nM) | Reference |
| General Neuronal Preparations | - | 10-100 | [2] |
Table 3: Inhibitory Potency (IC₅₀) of this compound on P/Q-type Calcium Channels
| Cell Type/Tissue | Species | IC₅₀ (nM) | Reference |
| Cerebellar Purkinje Neurons | Rat | 1-5 | [1] |
Conclusion
This compound stands out as a valuable pharmacological tool for the study of high-voltage-activated calcium channels. Its potent and differential inhibitory profile makes it an excellent probe for dissecting the physiological and pathological roles of these channels in various biological systems. The detailed purification protocol and mechanistic insights provided in this guide are intended to empower researchers to harness the potential of this compound in their scientific endeavors, ultimately contributing to the development of novel therapeutic strategies for a range of neurological and cardiovascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Calcicludine: A Technical Guide to a Kunitz-Type Inhibitor of L-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcicludine (CaC) is a 60-amino acid polypeptide isolated from the venom of the green mamba (Dendroaspis angusticeps).[1][2] Structurally, it belongs to the Kunitz-type serine protease inhibitor family, characterized by a specific disulfide bridge pattern and a conserved alpha/beta fold.[2][3] Despite its structural homology to protease inhibitors, this compound's primary pharmacological action is the potent and selective blockade of high-voltage-activated calcium channels, with a particular affinity for the L-type subfamily (CaV1.x).[1][4] This technical guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, quantitative binding data, and detailed experimental protocols for its study. Furthermore, it visualizes key molecular interactions and experimental workflows to facilitate a comprehensive understanding of this important biological tool and potential therapeutic lead.
Molecular Profile and Structure
This compound is a polypeptide toxin that, despite its name and source, does not function as a protease inhibitor but as a potent blocker of specific ion channels.[1]
Kunitz-Type Protease Inhibitor Fold
The three-dimensional structure of this compound reveals a classic Kunitz-type fold, which is stabilized by three disulfide bonds.[3] This structural motif is shared with other well-known toxins, such as dendrotoxins, which are potassium channel blockers.[5] The fold consists of a compact alpha/beta structure, providing a stable scaffold for the presentation of specific residues that interact with its target ion channels.[3][6]
Primary Structure and Key Residues
The primary sequence of this compound consists of 60 amino acids.[4] Site-directed mutagenesis studies have revealed that specific acidic amino acid residues in the outer vestibule of the L-type calcium channel's domain III are critical for this compound binding.[7]
Mechanism of Action
This compound exerts its inhibitory effect on L-type calcium channels through a unique mechanism that involves both direct channel block and allosteric modulation.
L-Type Calcium Channel Blockade
This compound physically occludes the pore of L-type calcium channels, thereby preventing the influx of Ca²⁺ ions.[1] This blockade is potent, with inhibitory concentrations in the nanomolar range.[1][4] The interaction is complex and may involve a partial pore block or an effect on the channel's gating mechanism.[1]
Allosteric Modulation of Dihydropyridine Binding
An important aspect of this compound's mechanism is its positive allosteric modulation of dihydropyridine (DHP) binding.[7] Dihydropyridines are a class of small molecule L-type calcium channel blockers widely used in the treatment of hypertension. This compound enhances the binding of DHP antagonists, indicating that the two ligands bind to the channel simultaneously at distinct sites.[7] This cooperative binding suggests that this compound stabilizes a conformation of the channel that has a higher affinity for DHPs.[7]
Quantitative Data
The affinity and inhibitory potency of this compound for L-type calcium channels have been quantified in various experimental systems. The data highlights a significant degree of tissue and species specificity.
| Parameter | Value | Channel Subtype / Tissue | Species | Reference |
| IC₅₀ | 88 nM | L-type (α₁C) | Not specified | [1][8] |
| IC₅₀ | 0.2 nM | L-type | Rat (cerebellar granule cells) | [1][4] |
| IC₅₀ | 60-80 nM | L-type | Rat (peripheral DRG neurons) | [1][9] |
| K_d | 15 pM | High-affinity binding sites | Rat (olfactory bulb microsomes) | [4][9] |
| EC₅₀ | 372 nM | DHP binding enhancement (CaV1.2) | HEK 293 cells | [7] |
Signaling Pathways
The blockade of L-type calcium channels by this compound has significant downstream effects on intracellular signaling cascades that are dependent on calcium influx. While direct signaling pathways initiated by this compound itself are not well-defined, its action on CaV1.2 channels implicates the modulation of calcium-dependent signaling molecules.
One of the primary downstream effectors of L-type calcium channel activity is Calmodulin (CaM) , a ubiquitous calcium-binding protein.[10][11] Upon calcium entry through L-type channels, Ca²⁺ binds to CaM, inducing a conformational change that allows it to interact with and modulate a variety of target proteins, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) .[10] By blocking Ca²⁺ influx, this compound is predicted to inhibit the activation of the CaM/CaMKII signaling pathway.
Experimental Protocols
The following protocols provide a general framework for studying the interaction of this compound with L-type calcium channels. Specific parameters may require optimization depending on the experimental setup.
Purification of this compound from Dendroaspis angusticeps Venom
This protocol is adapted from a general two-step chromatographic purification of snake venom components.[12]
-
Crude Venom Preparation: Lyophilized crude venom of D. angusticeps is dissolved in a suitable starting buffer (e.g., 20 mM MES, pH 6.0). The solution is centrifuged to remove any insoluble material.
-
Cation-Exchange Chromatography: The venom solution is loaded onto a cation-exchange column (e.g., Mono S HR 5/5) pre-equilibrated with the starting buffer. Proteins are eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Fractions are collected and screened for L-type calcium channel blocking activity.
-
Reversed-Phase HPLC: Active fractions from the ion-exchange chromatography are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Elution is performed with a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Purity Assessment: The purity of the final this compound fraction is assessed by SDS-PAGE and mass spectrometry.
Radioligand Binding Assay
This protocol is based on methods used to study the allosteric interaction between this compound and dihydropyridines.[7][13][14]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the L-type calcium channel of interest (e.g., HEK293 cells transfected with CaV1.2).[7] Cells are homogenized in a binding buffer (e.g., 50 mM Tris, pH 7.4, with protease inhibitors) and subjected to differential centrifugation to isolate the membrane fraction.[7]
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a radiolabeled L-type calcium channel ligand (e.g., [³H]PN200-110, a DHP antagonist) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specified temperature (e.g., 22-24°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[7][13]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine parameters such as IC₅₀, K_d, and B_max.
Patch-Clamp Electrophysiology
This protocol provides a general outline for assessing the effect of this compound on L-type calcium channel currents using the whole-cell patch-clamp technique.[15][16][17]
-
Cell Preparation: Cells expressing the L-type calcium channels of interest are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains Cs⁺ to block K⁺ channels and EGTA to chelate Ca²⁺.
-
Recording Setup: The coverslip with cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution containing a charge carrier for the calcium channel (e.g., Ba²⁺) and blockers for other channels (e.g., tetrodotoxin for Na⁺ channels).
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Acquisition: L-type calcium channel currents are elicited by voltage-step protocols (e.g., depolarizing steps from a holding potential of -80 mV). Currents are recorded before, during, and after the application of this compound to the extracellular solution.
-
Data Analysis: The peak current amplitude, current-voltage relationship, and kinetics of activation and inactivation are analyzed to determine the inhibitory effect of this compound.
Conclusion
This compound stands out as a valuable pharmacological tool for the study of L-type calcium channels. Its unique properties, including its high affinity, selectivity, and allosteric modulatory effects, make it a powerful probe for dissecting the structure-function relationships of these important ion channels. The detailed protocols and data presented in this guide are intended to facilitate further research into the physiological and pathological roles of L-type calcium channels and to aid in the development of novel therapeutic strategies targeting these channels. The continued investigation of this compound and its interactions will undoubtedly provide deeper insights into the complex mechanisms of ion channel modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDD Conserved Protein Domain Family: Kunitz_bikunin_1-like [ncbi.nlm.nih.gov]
- 4. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying Key Binding Interactions Between the Cardiac L-Type Calcium Channel and Calmodulin Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. Patch Clamp Protocol [labome.com]
The Molecular Siege: A Technical Guide to the Mechanism of Action of Calcicludine on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcicludine, a 60-amino acid polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps), is a potent and selective blocker of high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for the L-type (CaV1) subfamily. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of this compound. It details the toxin's binding characteristics, its allosteric modulation of other channel ligands, and the downstream consequences of channel blockade. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating its effects, and visualizes the complex interactions and pathways involved.
Introduction
Voltage-gated calcium channels (VGCCs) are crucial transmembrane proteins that mediate calcium influx in response to membrane depolarization, thereby triggering a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] The L-type calcium channels (LTCCs), in particular, are central to cardiovascular function and neuronal activity. This compound has emerged as a valuable pharmacological tool for dissecting the structure and function of these channels due to its high affinity and unique modulatory properties. Understanding its precise mechanism of action is paramount for its application in basic research and for the potential development of novel therapeutics targeting calcium channelopathies.
Molecular Mechanism of Action
This compound exerts its inhibitory effect on L-type calcium channels through a multifaceted mechanism that involves direct binding to the channel's outer pore and allosteric modulation of other ligand binding sites.
Binding Site and Pore Blockade
This compound physically binds to the outer vestibule of the L-type calcium channel pore.[2] This interaction is thought to partially occlude the permeation pathway, thereby impeding the flow of Ca²⁺ ions into the cell.[3] The binding is not a simple competitive block but rather a complex interaction with specific amino acid residues within the channel's structure. Site-directed mutagenesis studies have identified key acidic amino acid residues in the S5-Pore-helix segment of repeat III of the α1 subunit as critical for this compound binding.[2]
Allosteric Modulation of Dihydropyridine Binding
A key feature of this compound's mechanism is its positive allosteric modulation of dihydropyridine (DHP) binding.[2] DHPs are a class of organic L-type channel blockers widely used in the treatment of hypertension. This compound and DHPs can bind to the channel simultaneously, with this compound's binding increasing the affinity of the channel for DHP antagonists.[2] This cooperative binding suggests that the binding of both molecules promotes a similar conformational change in the channel, stabilizing it in a non-conducting state.[2]
Figure 1: Mechanism of this compound Action on L-type Calcium Channels.
Quantitative Data on this compound's Effects
The inhibitory potency of this compound varies depending on the calcium channel subtype and the tissue or cell type being studied. The following tables summarize key quantitative data from the literature.
| Parameter | Channel Subtype | Cell Type/Tissue | Value | Reference |
| IC₅₀ | L-type (CaV1.2) | Rat Brain | 88 nM | [4][5] |
| L-type | Cerebellar Granule Cells | 0.2 nM | [4] | |
| L-type | Rat Peripheral DRG Neurons | 60-80 nM | [4] | |
| N-type (CaV2.2) | - | >100 nM (modest inhibition) | [2] | |
| P/Q-type (CaV2.1) | - | >100 nM (modest inhibition) | [2] | |
| Kd | L-type | Rat Olfactory Bulb Microsomes | 15 pM | [6] |
| EC₅₀ | DHP Binding Enhancement | HEK 293 cells (expressing CaV1.2) | 372 nM | [2] |
Table 1: Inhibitory and Binding Constants of this compound
Experimental Protocols
The study of this compound's effects on calcium channels relies on two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to quantify the binding of this compound and its influence on the binding of other ligands, such as radiolabeled dihydropyridines.
Objective: To determine the binding affinity (Kd) of this compound and its allosteric effect on dihydropyridine binding.
Materials:
-
HEK 293 cells expressing the target L-type calcium channel subtype.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radiolabeled dihydropyridine (e.g., [³H]PN200-110).
-
Unlabeled this compound.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK 293 cells expressing the L-type calcium channel.
-
Homogenize cells in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of membrane preparation to each well.
-
For saturation binding, add increasing concentrations of radiolabeled dihydropyridine.
-
For competition binding, add a fixed concentration of radiolabeled dihydropyridine and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax (for saturation binding) or IC₅₀ (for competition binding).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in living cells, providing information on the functional effects of this compound on channel activity.
Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
Cells expressing the target L-type calcium channel.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass pipettes.
-
Extracellular solution (containing Ca²⁺ as the charge carrier).
-
Intracellular solution (pipette solution).
-
This compound solution.
Protocol:
-
Cell Preparation:
-
Plate cells on coverslips for easy access.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Pull a borosilicate glass pipette to a fine tip (resistance of 2-5 MΩ).
-
Fire-polish the tip to ensure a smooth surface for sealing.
-
Fill the pipette with the intracellular solution.
-
-
Giga-seal Formation:
-
Approach a cell with the pipette tip while applying slight positive pressure.
-
Once in contact with the cell membrane, release the positive pressure to form a high-resistance seal (giga-seal).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).
-
Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward Ca²⁺ currents.
-
Establish a stable baseline recording.
-
-
Drug Application:
-
Perfuse the recording chamber with a solution containing a known concentration of this compound.
-
Record the calcium currents in the presence of the toxin.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve by applying different concentrations of this compound to determine the IC₅₀.
-
Figure 2: Experimental Workflow for Studying this compound's Effects.
Downstream Signaling Pathways
By blocking L-type calcium channels, this compound prevents the influx of Ca²⁺ into the cell. As Ca²⁺ is a ubiquitous second messenger, this blockade can have significant effects on numerous downstream signaling pathways.
In neurons, L-type calcium channels are involved in processes such as neurotransmitter release and the regulation of gene expression.[7] Influx of Ca²⁺ through these channels can activate various calcium-dependent enzymes, including calmodulin and protein kinases.[8] These, in turn, can modulate a wide range of cellular functions. For instance, Ca²⁺/calmodulin-dependent protein kinase (CaMK) can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.[7] Therefore, by inhibiting the initial Ca²⁺ signal, this compound can indirectly influence these long-term cellular changes.
In cardiac and smooth muscle cells, L-type calcium channel-mediated Ca²⁺ influx is a critical step in excitation-contraction coupling.[9] By blocking this influx, this compound can lead to a reduction in muscle contractility.
References
- 1. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. m.youtube.com [m.youtube.com]
- 9. L-type calcium channel - Wikipedia [en.wikipedia.org]
Calcicludine: A Potent and Selective Blocker of L-type Calcium Channels
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide originally isolated from the venom of the green mamba snake (Dendroaspis angusticeps).[1] It belongs to the Kunitz-type protease inhibitor family and has emerged as a valuable pharmacological tool for studying high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, selectivity, and the experimental protocols used to characterize its interaction with L-type calcium channels. The information presented is intended to support researchers, scientists, and drug development professionals in utilizing this compound for their investigations into calcium channel function and as a potential lead compound in drug discovery.
Mechanism of Action
This compound exerts its inhibitory effect on L-type calcium channels through a unique mechanism that distinguishes it from classical channel blockers. It is understood to act as a pore blocker or a gating modifier, rather than directly competing with known L-type channel ligands such as dihydropyridines (DHPs).[3][4]
Evidence suggests that this compound binds to the outer vestibule of the L-type calcium channel pore.[5] This interaction is allosterically coupled to the binding of DHPs, with this compound acting as a positive allosteric modulator of DHP binding.[5] This indicates that this compound and DHPs can bind to the channel simultaneously at distinct sites, and the binding of this compound enhances the affinity of DHPs for their receptor.[5] The blockade of L-type calcium channels by this compound is characterized by a rapid and irreversible decrease in the peak current amplitude without significant alterations in the current kinetics or voltage-dependence of channel activation.[3] However, even at saturating concentrations, the block is often incomplete, suggesting a partial occlusion of the pore or an effect on channel gating that does not lead to a complete shutdown of ion conduction.[2][3]
Data Presentation: Quantitative Analysis of this compound's Affinity and Selectivity
The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentration of this compound for various calcium channel subtypes.
Table 1: Binding Affinity of this compound
| Preparation | Radioligand | Dissociation Constant (Kd) | Reference |
| Rat olfactory bulb microsomes | ¹²⁵I-labeled CaC | 15 pM | [3][5] |
Table 2: Inhibitory Concentration (IC₅₀/K₀.₅) of this compound on L-type Calcium Channels
| Channel Subtype/Tissue | Method | IC₅₀ / K₀.₅ Value | Reference |
| L-type (α1C) | Whole-cell patch-clamp | 88 nM | [1][6] |
| L-type (rat cerebellar granule neurons) | Electrophysiology | 0.2 nM | [1][5] |
| L-type (rat peripheral DRG neurons) | Electrophysiology | 60-80 nM | [1] |
| Wild-type Caᵥ1.2 in HEK 293 cells | Whole-cell patch-clamp | 322 nM | [7] |
Table 3: Selectivity Profile of this compound against Other High-Voltage-Activated (HVA) Calcium Channels
| Channel Subtype | Maximal Inhibition | Effect on Activation | Reference |
| α1A (P/Q-type) | ~10% | Slight negative shift | [6] |
| α1B (N-type) | ~10% | Slight negative shift (can cause upregulation at hyperpolarized potentials) | [6] |
| α1E (R-type) | ~10% | Slight negative shift | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound's effects are provided below.
Radioligand Binding Assay
This protocol is adapted from studies investigating the binding of radiolabeled this compound or the allosteric modulation of DHP binding.[5][7]
Objective: To determine the binding affinity (Kd) of this compound to L-type calcium channels or to assess its allosteric effects on the binding of other ligands.
Materials:
-
HEK 293 cells expressing the target L-type calcium channel subtype (e.g., Caᵥ1.2).
-
Cell culture reagents.
-
Binding Buffer: 50 mM Tris, pH 8.0, supplemented with protease inhibitors (e.g., 100 μM phenylmethylsulfonyl fluoride, 100 μM benzamidine, 1.0 μM pepstatin A, 1.0 μg/μl leupeptin, and 2.0 μg/ml aprotinin).[7]
-
Radioligand: ¹²⁵I-labeled this compound or a tritiated DHP antagonist like [³H]PN200-110.
-
Unlabeled this compound and/or DHP for competition and non-specific binding determination.
-
Glass-Teflon homogenizer.
-
High-speed centrifuge.
-
GF/C glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK 293 cells.
-
Wash cells twice with ice-cold PBS.
-
Homogenize cells in ice-cold Binding Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,700 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh Binding Buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 20-100 µg of membrane protein per well.
-
For saturation binding, add increasing concentrations of ¹²⁵I-labeled this compound. For competition assays, add a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
To study allosteric modulation, incubate membranes with a fixed concentration of [³H]PN200-110 and varying concentrations of this compound.[7]
-
Incubate the reaction mixture at 22-24°C for 30-60 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in a suitable buffer (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
Analyze competition binding data to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on standard electrophysiological techniques used to measure the effect of this compound on ion channel currents.[3][7]
Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents and to characterize its mechanism of action (e.g., voltage-dependence, kinetics of block).
Materials:
-
Cells expressing the target L-type calcium channel (e.g., cultured neurons or transfected cell lines).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): e.g., 135 TEA-Cl, 10 BaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.
-
This compound stock solution.
-
Perfusion system for rapid application of the external solution with and without this compound.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
-
Pipette Pulling and Filling:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
-
Establishing a Whole-Cell Recording:
-
Approach a target cell with the patch pipette under visual control.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (Giga-seal, >1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording and Drug Application:
-
Clamp the cell membrane potential at a holding potential where L-type channels are closed (e.g., -100 mV).[7]
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to -10 mV for 200 ms) at regular intervals (e.g., every 20 seconds).[7]
-
After obtaining a stable baseline recording, apply this compound at various concentrations via the perfusion system.
-
Record the current amplitude in the presence of the toxin.
-
Wash out the toxin with the control external solution if the block is reversible (note: this compound block is often irreversible).[3]
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after this compound application.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value.
-
Analyze current kinetics (activation, inactivation) to determine if this compound affects these properties.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of L-type Calcium Channel Modulation
Caption: Allosteric modulation of L-type calcium channels by this compound and DHPs.
Experimental Workflow for Characterizing this compound's Effects
Caption: Workflow for the pharmacological characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Calcicludine on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps). Structurally homologous to Kunitz-type protease inhibitors, this compound is a potent and selective blocker of high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for L-type calcium channels. This property makes it an invaluable tool for dissecting the physiological roles of these channels in neuronal function. This technical guide provides an in-depth overview of this compound's effects on neuronal excitability, detailing its mechanism of action, quantitative effects on various calcium channel subtypes, and the experimental protocols used to elucidate these properties.
Mechanism of Action
This compound exerts its inhibitory effect on HVA calcium channels through a unique and not yet fully elucidated mechanism. It is proposed to act via a partial pore block or by affecting the channel's gating machinery. The toxin binds to multiple structural domains of the L-type calcium channel α1 subunit. Notably, its interaction is allosteric with respect to dihydropyridine binding sites. The block of L-type channels by this compound is characterized by a rapid onset and is considered irreversible, although it is often incomplete even at saturating concentrations.
Quantitative Effects of this compound on High-Voltage-Activated Calcium Channels
The inhibitory potency of this compound varies significantly across different subtypes of HVA calcium channels and can be influenced by the specific tissue and cell type under investigation.
| Channel Subtype | Cell Type/Expression System | Key Parameter | Value | Reference(s) |
| L-type (α1C) | Transiently expressed in HEK 293 cells | IC50 | 88 nM | [1] |
| Maximum Inhibition | 58% | [1] | ||
| L-type | Rat cerebellar granule neurons | K0.5 | 0.2 nM | [2] |
| N-type (α1B) | Transiently expressed in HEK 293 cells | Maximum Inhibition | ~10% | [1] |
| Effect on Activation | Slight negative shift | [1] | ||
| Current Upregulation | Up to 50% at hyperpolarized potentials | [1] | ||
| P/Q-type (α1A) | Transiently expressed in HEK 293 cells | Maximum Inhibition | ~10% | [1] |
| R-type (α1E) | Transiently expressed in HEK 293 cells | Maximum Inhibition | ~10% | [1] |
Impact on Neuronal Excitability
By primarily targeting L-type calcium channels, this compound significantly modulates neuronal excitability. L-type channels are densely expressed on the soma and dendrites of neurons and play a crucial role in regulating action potential firing patterns and coupling neuronal activity to intracellular signaling cascades.
The blockade of L-type channels by this compound leads to:
-
Reduced Calcium Influx: A direct consequence is the diminished entry of Ca2+ into the neuron upon depolarization.
-
Alteration of Firing Patterns: L-type channels contribute to the afterdepolarization that can follow an action potential, promoting burst firing. Inhibition of these channels can therefore dampen repetitive firing and prevent the generation of action potential bursts.[3][4][5]
-
Modulation of Synaptic Plasticity and Gene Expression: L-type channels are a primary conduit for Ca2+ signals that activate downstream signaling pathways, including those leading to the nucleus to regulate gene transcription via factors like CREB.[6][7][8][9] By blocking this pathway, this compound can interfere with long-term changes in synaptic strength and neuronal function.
Experimental Protocols
The characterization of this compound's effects on neuronal excitability relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Heterologous Expression of Calcium Channels and Electrophysiological Recording
This protocol is adapted from studies on transiently expressed calcium channels in cell lines like HEK 293.
-
Cell Culture and Transfection:
-
HEK 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently co-transfected with cDNAs encoding the desired calcium channel subunits (e.g., α1C, β1b, and α2δ for L-type channels) using a suitable transfection reagent. A marker protein like green fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 48-72 hours post-transfection.
-
-
Whole-Cell Patch-Clamp Recording:
-
External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier to enhance current and block K+ channels), 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Recording Procedure:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Calcium channel currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
This compound is applied to the bath at various concentrations, and the effect on the peak current amplitude is measured to determine IC50 values.
-
-
Recording from Primary Neuronal Cultures
This protocol is based on studies of this compound's effects on cultured rat cerebellar granule neurons.[2]
-
Primary Culture of Cerebellar Granule Neurons:
-
Cerebella are dissected from neonatal rat pups.
-
The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated on poly-L-lysine coated coverslips and cultured in a medium containing Basal Medium Eagle, horse serum, and various supplements to promote neuronal survival and development.
-
-
Electrophysiological Recording:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX) (0.5 µM) is added to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 11 EGTA, 1 CaCl2, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.4 with CsOH.
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed on neurons after several days in culture.
-
The holding potential is typically set to -90 mV.
-
Currents are elicited by depolarizing steps to various test potentials.
-
The L-type component of the calcium current is isolated pharmacologically (e.g., by its sensitivity to dihydropyridines) or biophysically.
-
This compound is applied to determine its inhibitory effect on the isolated L-type current.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The primary effect of this compound on neuronal signaling is the disruption of pathways initiated by calcium influx through L-type channels.
Experimental Workflow for Analyzing this compound's Effect
The following diagram outlines a typical workflow for characterizing the inhibitory effects of this compound on a specific calcium channel subtype using patch-clamp electrophysiology.
References
- 1. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-Activated Chloride Channels (CaCCs) Regulate Action Potential and Synaptic Response in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-Induced Calcium Release during Action Potential Firing in Developing Inner Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Type Ca2+ Channels Are Essential for Glutamate-Mediated CREB Phosphorylation and c-fos Gene Expression in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
An In-depth Technical Guide on the Initial Characterization of Calcicludine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba snake, Dendroaspis angusticeps.[1][2] It belongs to the Kunitz-type protease inhibitor family and is structurally homologous to dendrotoxins, which are known blockers of potassium channels.[2][3] Despite this structural similarity, this compound exhibits a distinct biological activity, primarily targeting high-voltage-activated (HVA) calcium channels.[1][2] This guide provides a comprehensive overview of the initial characterization of this compound's biological activity, detailing its mechanism of action, effects on various calcium channel subtypes, and the experimental protocols used in these foundational studies.
Core Properties of this compound
This compound is a monomeric peptide with a molecular weight of 6,999.8 Da and contains three disulfide bridges that contribute to its stable structure.[1][4] It is a basic peptide with a calculated isoelectric point (pI) of 10.3.[4] While structurally similar to dendrotoxins, studies on chimeric peptides of this compound and dendrotoxin-I suggest that the N-terminal region of the molecule is crucial for distinguishing between calcium and potassium channels.[3] Even at high concentrations, this compound has no effect on dendrotoxin-sensitive potassium channels.[1]
Mechanism of Action
The precise mechanism of action of this compound is not fully understood, but it is known to be a potent blocker of HVA calcium channels, with a particular affinity for the L-type subtype.[1][2] The mode of action is thought to involve either a partial occlusion of the channel pore or an effect on the channel's gating mechanism.[5] Unlike some toxins that physically block the pore, this compound's interaction with the channel is complex and involves multiple structural domains of the α1 subunit.[6][7]
Studies have shown that this compound's block of L-type (α1C) calcium channels is rapid and irreversible, causing a decrease in the peak current amplitude without altering the current kinetics or voltage-dependence.[6][7] However, even at saturating concentrations, the block is incomplete, with a maximum inhibition of approximately 58-60%, further suggesting a complex interaction rather than a simple pore block.[5][6][7]
Interestingly, this compound acts as a positive allosteric modulator of dihydropyridine (DHP) binding to L-type calcium channels.[8][9] This cooperative binding suggests that this compound and DHPs can bind to the channel simultaneously at different sites, and that this compound binding promotes a conformational state of the channel that has a higher affinity for DHPs.[8][9]
Quantitative Data on Biological Activity
The inhibitory potency of this compound varies depending on the calcium channel subtype, the tissue, and the species being studied.[1] The following tables summarize the key quantitative data from initial characterization studies.
Table 1: Inhibitory Potency (IC50/K0.5/Kd) of this compound on Various High-Voltage-Activated Calcium Channels
| Channel Type | Preparation | Species | Method | Potency Value | Reference(s) |
| L-type | Cerebellar granule cells | Rat | Electrophysiology | 0.2 nM (K0.5) | [1][2][4] |
| L-type (α1C) | Transiently expressed | - | Electrophysiology | 88 nM (IC50) | [1][6][7] |
| L-type | Peripheral DRG neurons | Rat | Electrophysiology | 60-80 nM (EC50) | [1][10] |
| N-type | Dorsal root ganglion (DRG) neurons | Chicken | Electrophysiology | More sensitive than rat | [4] |
| N-type (α1B) | Transiently expressed | - | Electrophysiology | ~10% inhibition at 100 nM | [6][7] |
| P-type | Cerebellar Purkinje neurons | Rat | Electrophysiology | 1-5 nM (EC50) | [4][10] |
| P/Q-type (α1A) | Transiently expressed | - | Electrophysiology | ~10% inhibition at 100 nM | [7] |
| α1E | Transiently expressed | - | Electrophysiology | ~10% inhibition at 100 nM | [7] |
| Binding Sites | Olfactory bulb microsomes | Rat | Radioligand Binding | 15 pM (Kd) | [2] |
Table 2: Allosteric Modulation of Dihydropyridine Binding by this compound
| Ligand | Preparation | Effect of this compound | EC50 of Modulation | Reference(s) |
| [3H]PN200-110 (DHP antagonist) | HEK 293 cells expressing wild-type CaV1.2 | Increases DHP binding by 51% | 372 nM | [8] |
Experimental Protocols
The initial characterization of this compound's biological activity relied on several key experimental techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiological Recordings
Objective: To determine the functional effect of this compound on the activity of various voltage-gated calcium channels.
Methodology:
-
Cell Preparation: Primary cultures of neurons (e.g., rat cerebellar granule cells, dorsal root ganglion neurons, cerebellar Purkinje neurons) or cell lines (e.g., HEK 293 cells) transiently expressing specific calcium channel subunits (α1A, α1B, α1C, α1E) were used.[2][6][7][10]
-
Patch-Clamp Technique: The whole-cell configuration of the patch-clamp technique was employed to record ionic currents flowing through the calcium channels.[8][9]
-
Voltage Protocol: Cells were held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials to elicit calcium channel activation.[8]
-
Solution Composition: The external solution contained a charge carrier for the calcium channel (e.g., Ba2+) and blockers for other channels (e.g., tetrodotoxin for sodium channels, and Cs+ for potassium channels). The internal (pipette) solution contained a Cs+-based solution to block potassium currents from the inside.
-
Drug Application: this compound was applied to the external solution at various concentrations to determine its effect on the amplitude and kinetics of the calcium channel currents.[6][7]
-
Data Analysis: The peak current amplitude was measured before and after the application of this compound. Dose-response curves were generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration to determine the IC50 or EC50 value.[6][7]
Radioligand Binding Assays
Objective: To characterize the binding of this compound to its receptor sites and to investigate its allosteric effects on the binding of other ligands.
Methodology:
-
Membrane Preparation: Microsomal membranes were prepared from tissues with high densities of this compound binding sites (e.g., rat olfactory bulb) or from cells expressing the target calcium channel.[2]
-
Radiolabeling: this compound was radioactively labeled, typically with Iodine-125 (125I), to allow for the detection of its binding.[2] For studying allosteric modulation, a radiolabeled dihydropyridine, such as [3H]PN200-110, was used.[8]
-
Binding Reaction: The radiolabeled ligand was incubated with the membrane preparation in a suitable buffer. For competition assays, increasing concentrations of unlabeled this compound were included to determine the binding affinity (Kd). For allosteric modulation experiments, a fixed concentration of the radiolabeled DHP was incubated with varying concentrations of unlabeled this compound.[2][8]
-
Separation of Bound and Free Ligand: The binding reaction was terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters was measured using a gamma counter (for 125I) or a scintillation counter (for 3H).
-
Data Analysis: Specific binding was calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Scatchard analysis or non-linear regression was used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2] For allosteric modulation, the data was fit to an allosteric model to determine the coupling factor (α).[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Proposed mechanisms of this compound's inhibitory action on HVA calcium channels.
Caption: Diagram illustrating the positive allosteric modulation of DHP binding by this compound.
Caption: A simplified workflow for the electrophysiological characterization of this compound.
Conclusion
The initial characterization of this compound revealed it to be a potent and selective blocker of high-voltage-activated calcium channels, with a particularly high affinity for L-type channels in neuronal tissues.[1][2][4] Its unique mode of action, involving an incomplete block and allosteric modulation of dihydropyridine binding, distinguishes it from other calcium channel blockers.[5][8][9] The foundational studies utilizing electrophysiology and radioligand binding assays have provided a solid framework for understanding the biological activity of this fascinating snake venom peptide. Further research into its complex interactions with calcium channels will undoubtedly continue to provide valuable insights into the structure, function, and pharmacology of these essential ion channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of this compound and dendrotoxin-I, homologous peptides acting on different targets, calcium and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound binding to the outer pore of L-type calcium channels is allosterically coupled to dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of Calcicludine in Studying Calcium Signaling Pathways
Introduction to this compound
This compound (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the Eastern green mamba snake (Dendroaspis angusticeps)[1][2][3]. It belongs to the Kunitz-type protease inhibitor family and is structurally homologous to dendrotoxins, which are known blockers of potassium channels[1][2][3]. Despite this structural similarity, this compound has no significant effect on dendrotoxin-sensitive potassium channels[2]. Instead, it has been identified as a potent and valuable pharmacological tool for the study of high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for L-type calcium channels[1][2][4]. Its unique mechanism of action and selectivity make it an indispensable probe for dissecting the complex roles of calcium signaling in a multitude of physiological processes.
Mechanism of Action
This compound exerts its effects by directly interacting with voltage-gated calcium channels. Its primary targets are the high-voltage-activated channels, which include L-type, N-type, and P-type channels[1][2].
Primary Characteristics of this compound's Action:
-
High Affinity for L-type Channels: While it can block several types of HVA channels, this compound shows the highest affinity and potency for L-type calcium channels[2][4].
-
Incomplete Blockade: A key feature of this compound's mechanism is its incomplete inhibition of L-type calcium channels. Even at saturating concentrations, the block is partial, typically reaching a maximum inhibition of around 58-60%[5][6][7]. This suggests a mode of action that may involve a partial occlusion of the channel pore or an allosteric effect on channel gating, rather than a complete physical plug[2][5].
-
Irreversible Binding: The block of L-type channels by this compound is rapid and considered irreversible, with minimal current recovery upon washout of the toxin[6][8].
-
Lack of Voltage-Dependence: The inhibitory action of this compound on L-type channels does not alter the current kinetics or the voltage-dependence of channel activation[5][6].
-
Allosteric Modulation: this compound has been shown to be a positive allosteric modulator of dihydropyridine (DHP) binding to L-type CaV1.2 channels[8]. This means that this compound and DHPs can bind to the channel simultaneously at distinct sites, and the binding of this compound enhances the binding of DHP antagonists[8]. This property is crucial for studies on the structure-function relationships of L-type channels.
Quantitative Data: Inhibitory Potency and Binding Affinity
The potency of this compound varies depending on the specific calcium channel subtype, the tissue, and the species being studied[2]. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Potency of this compound on Various Calcium Channels
| Channel Type | Preparation | Potency (IC50 / K0.5 / EC50) | Reference(s) |
| L-type | General | 88 nM (IC50) | [2][4][7] |
| Rat Cerebellar Granule Neurons | 0.2 nM (K0.5) | [1][3][9] | |
| Rat Peripheral DRG Neurons | 60-80 nM (IC50) | [2] | |
| CaV1.2 expressed in HEK 293 cells | 322 nM (IC50) | [8] | |
| P-type | General | 1-5 nM (EC50) | [3] |
| N-type | General | 10-100 nM range | [1][9][10] |
| α1A, α1B, α1E | Transiently expressed | ~10% maximal inhibition | [6][7] |
Table 2: Binding Affinity of this compound
| Preparation | Ligand | Binding Affinity (Kd) | Reference(s) |
| Rat Olfactory Bulb Microsomes | 125I-labeled this compound | 15 pM | [1][9][10][11] |
Role in Elucidating Calcium Signaling Pathways
This compound's ability to selectively block specific calcium channels makes it a powerful tool for investigating the downstream cellular processes that are triggered by calcium influx.
General Blockade of Voltage-Gated Calcium Influx
The fundamental application of this compound is to block the entry of Ca2+ into cells through HVA channels. By applying this compound and observing the subsequent physiological changes, researchers can directly attribute those changes to the influx of calcium through the targeted channels.
Caption: General mechanism of this compound blocking Ca²⁺ influx.
Investigating Excitation-Contraction (E-C) Coupling
In cardiac and smooth muscle cells, L-type calcium channels (the primary target of this compound) are critical for initiating E-C coupling. Calcium influx through these channels triggers a larger release of calcium from the sarcoplasmic reticulum, leading to muscle contraction. This compound can be used to inhibit this initial trigger and study its importance in muscle physiology.
Caption: this compound's role in studying E-C coupling.
Dissecting Neurotransmitter Release
While L-type channels are the main target, this compound also affects N- and P-type channels, which are crucial for neurotransmitter release at synaptic terminals. Although more specific toxins exist for these channels, this compound can be used in certain contexts to study the contribution of HVA channels as a group to synaptic transmission.
Caption: Studying neurotransmitter release with this compound.
Probing Allosteric Modulation of Channels
The discovery that this compound and dihydropyridines (a major class of L-type channel blockers) bind at different sites and interact allosterically has opened new avenues for research[8]. This relationship allows for sophisticated experiments to probe the conformational changes that occur during channel gating and drug binding.
Caption: Allosteric interaction between this compound and DHPs.
Detailed Experimental Protocols
This compound is employed in a variety of advanced experimental techniques to investigate calcium channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell, providing direct insight into channel activity and the effects of blockers like this compound.
Objective: To determine the IC50 of this compound for a specific calcium channel subtype expressed in a cell line (e.g., HEK 293).
Methodology:
-
Cell Preparation: Culture cells expressing the desired calcium channel subunit (e.g., CaV1.2) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 5 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 40 TEA-Cl, 10 Glucose, 90 CsCl. Adjust pH to 7.2 with TEA-OH. Barium is often used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation[6][12].
-
Internal (Pipette) Solution (in mM): 108 Cesium Methanesulfonate (CsMs), 4 MgCl2, 9 EGTA, 9 HEPES. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium channels[6].
-
-
Recording:
-
Using a patch-clamp amplifier, form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -100 mV to ensure channels are in a closed, resting state[8].
-
Apply a depolarizing voltage step (e.g., to +10 mV for 100 ms) to elicit a maximal inward Ba2+ current through the calcium channels[6].
-
-
Drug Application:
-
Record a stable baseline current.
-
Perfuse the cell with the external solution containing increasing concentrations of this compound (e.g., 1 nM to 1 µM). A rapid-exchange perfusion system is recommended to minimize current rundown[8].
-
At each concentration, record the peak current after it has reached a steady-state level of block.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current at each concentration to the control (pre-drug) current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value (the concentration at which inhibition is 50%) and the Hill coefficient[12].
-
Caption: Workflow for IC₅₀ determination using patch-clamp.
Radioligand Binding Assays
These assays are used to study the binding characteristics of this compound to its receptor on the calcium channel or its allosteric effects on the binding of other ligands.
Objective: To demonstrate the positive allosteric modulation of [3H]PN200-110 (a DHP antagonist) binding by this compound.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the L-type calcium channel and isolate the membrane fraction through centrifugation.
-
Binding Reaction:
-
Incubate the prepared membranes with a fixed concentration of the radiolabeled DHP, [3H]PN200-110 (e.g., ~350 pM)[8].
-
In parallel incubations, include increasing concentrations of unlabeled this compound (e.g., 3 nM to 3 µM)[8].
-
To determine non-specific binding, a separate set of incubations should include a high concentration of an unlabeled DHP (e.g., 1 µM PN200-110)[8].
-
-
Separation: After incubation (e.g., 30 minutes at 22-24°C), rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters[8].
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis:
Calcium Imaging
This technique visualizes changes in intracellular calcium concentration in real-time using fluorescent indicators. This compound can be used to identify the contribution of HVA channels to observed calcium signals.
Objective: To determine if calcium transients in a cultured neuron following depolarization are mediated by L-type channels.
Methodology:
-
Cell Loading: Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes, allowing the dye to enter the cells[13].
-
Imaging Setup: Place the coverslip with the loaded cells onto the stage of a fluorescence microscope (often a confocal microscope) equipped for live-cell imaging[13][14].
-
Baseline and Stimulation:
-
Record a stable baseline fluorescence for a period of time.
-
Stimulate the cells to induce calcium entry, for example, by briefly perfusing with a high-potassium solution to cause depolarization.
-
Record the resulting increase in fluorescence, which corresponds to an increase in intracellular Ca2+.
-
-
Inhibitor Application:
-
Wash out the high-potassium solution and allow the cells to recover.
-
Perfuse the cells with a solution containing a saturating concentration of this compound for several minutes.
-
Repeat the high-potassium stimulation in the presence of this compound and record the fluorescence change.
-
-
Data Analysis:
-
Quantify the peak fluorescence change (ΔF/F0) for the stimulation before and after the application of this compound.
-
A significant reduction in the calcium transient in the presence of this compound indicates that the signal is mediated, at least in part, by the calcium channels it blocks (primarily L-type).
-
Conclusion
This compound is a highly specific and potent peptide toxin that has become an invaluable tool in the field of calcium signaling research. Its unique properties—high affinity for L-type channels, incomplete but irreversible block, and its role as a positive allosteric modulator of DHP binding—allow scientists to dissect the function of high-voltage-activated calcium channels with a high degree of precision. From fundamental electrophysiology to advanced imaging and binding studies, this compound continues to facilitate a deeper understanding of the critical roles that calcium channels play in cellular physiology and pathophysiology, aiding in the identification of novel therapeutic targets for a wide range of diseases.
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Calcicludine in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps).[1][2] It is a potent and selective blocker of high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for L-type (CaV1.x) calcium channels.[1][3][4] Structurally, this compound is a member of the Kunitz-type protease inhibitor family and is homologous to dendrotoxins, which are potassium channel blockers.[1] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly utilizing the whole-cell patch-clamp technique to investigate L-type calcium channel function.
Mechanism of Action
This compound exerts its inhibitory effect on L-type calcium channels through a unique mechanism. It binds to the outer vestibule of the channel's pore, involving interactions with specific acidic amino acid residues on the α1 subunit (CaV1.2), namely E1122, D1127, and D1129 in repeat III. Rather than a complete pore block, this compound's binding is thought to stabilize the channel in a non-conducting state.[3] Interestingly, this compound acts as a positive allosteric modulator of dihydropyridine (DHP) binding, suggesting that it promotes a channel conformation that is also favored by DHP antagonists.[3] This allosteric interaction indicates that this compound and DHPs can bind to the channel simultaneously.[3]
Data Presentation
Quantitative Data Summary
The inhibitory potency of this compound varies depending on the specific calcium channel subtype and the cell type being studied. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values reported in the literature.
| Channel Type | Cell Type/Preparation | IC50 / Kd | Reference(s) |
| L-type | Rat cerebellar granule neurons | 0.2 nM (K0.5) | [1] |
| L-type (α1C) | Transiently expressed in cells | 88 nM (IC50) | [2][4] |
| L-type (CaV1.2) | HEK 293 cells | 322 nM (IC50) | [3] |
| N-type | Chick dorsal root ganglion (DRG) neurons | More sensitive than rat DRG N-type | |
| P-type | Not specified | 1-5 nM (EC50) | |
| Binding Sites | Rat olfactory bulb microsomes | 15 pM (Kd) | [1] |
Mandatory Visualization
Caption: Mechanism of L-type calcium channel inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Nuclease-free water or desired buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: this compound is readily soluble in water. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in nuclease-free water or a buffer of choice to a convenient stock concentration (e.g., 100 µM or 1 mM). For example, to make a 100 µM stock solution from 50 µg of this compound (MW: ~7000 g/mol ), you would add 71.4 µL of water.
-
Aliquotting: Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C. The peptide is very stable and can be stored in this state. For daily use, an aliquot can be thawed and kept at 4°C for a short period, though long-term storage in solution is not recommended.[5]
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a general guideline and may require optimization based on the specific cell type and recording equipment.
a. Cell Preparation:
-
Culture the cells of interest (e.g., HEK293 cells transiently expressing CaV1.2, primary neurons) on glass coverslips suitable for microscopy and electrophysiology.
-
Ensure cells are healthy and at an appropriate confluency for recording (typically 50-80%).
b. Solutions:
-
External (Bath) Solution (in mM):
-
135 TEA-Cl
-
10 BaCl₂ (or CaCl₂)
-
10 HEPES
-
Adjust pH to 7.4 with TEA-OH
-
Adjust osmolarity to ~310 mOsm
-
-
Internal (Pipette) Solution (in mM):
-
120 CsCl
-
10 EGTA
-
10 HEPES
-
5 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.2 with CsOH
-
Adjust osmolarity to ~290 mOsm
-
c. Recording Procedure:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before starting recordings.
d. Application of this compound:
-
Dilute the this compound stock solution to the desired final concentration in the external solution. It is advisable to prepare a series of concentrations to determine a dose-response curve.
-
Establish a stable baseline recording of the calcium channel currents. A typical voltage protocol to elicit L-type currents involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and applying depolarizing steps (e.g., to 0 mV or +10 mV).
-
Apply this compound by switching the perfusion system to the external solution containing the toxin.
-
Record the currents in the presence of this compound until a steady-state block is achieved.
-
To test for reversibility, perfuse with the control external solution to wash out the toxin. Note that the block by this compound is often reported as irreversible or slowly reversible.[2]
e. Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the dose-response data to the Hill equation to determine the IC50 value.
Caption: A typical workflow for a patch-clamp experiment using this compound.
Logical Relationships
The inhibitory action of this compound on L-type calcium channels can be summarized by the following logical relationship: The binding of this compound to a specific external site on the channel allosterically modulates its conformation, leading to a stabilized, non-conducting state, which in turn blocks Ca²⁺ influx and subsequent downstream cellular events.
Caption: Logical flow of this compound's inhibitory effect on cellular function.
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
Application of Calcicludine in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps).[1] It is a potent and selective blocker of high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for the L-type calcium channel subtype.[1][2] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of L-type calcium channels in various cellular processes. Calcium imaging assays, which utilize fluorescent indicators to visualize changes in intracellular calcium concentration ([Ca²⁺]i), are powerful techniques for studying cellular signaling. When combined with specific pharmacological agents like this compound, these assays can elucidate the contribution of specific ion channels to calcium signaling pathways.
This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding to the outer pore of L-type calcium channels, leading to a reduction in calcium influx upon channel activation.[3] The mode of action is thought to involve either a partial pore block or an allosteric effect on channel gating, which stabilizes the channel in a non-conducting state.[1][3][4][5] Notably, this compound can also act as a positive allosteric modulator of dihydropyridine (DHP) binding to L-type calcium channels.[3]
Data Presentation
The inhibitory potency of this compound on L-type calcium channels is dependent on the tissue and species. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound.
| Cell Type/Tissue | Species | L-type Ca²⁺ Channel Subtype | IC₅₀ (nM) | Reference |
| Cerebellar Granule Cells | Rat | - | 0.2 | [6] |
| Peripheral DRG Neurons | Rat | - | 60-80 | [1] |
| General Neuronal | - | - | 88 | [1][5] |
| Cardiac Myocytes | - | Caᵥ1.2 | 322 | [3] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound peptide
-
Sterile, nuclease-free water
Procedure:
-
This compound is readily soluble in water. To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water to a convenient concentration (e.g., 100 µM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The peptide is very stable under these conditions.
II. Calcium Imaging Protocol using Fluo-4 AM and this compound
This protocol is designed for cultured adherent cells (e.g., primary neurons or cell lines) grown in a 96-well plate format. It can be adapted for other formats and cell types.
Materials:
-
Cultured cells in a 96-well black-walled, clear-bottom plate
-
Fluo-4 AM calcium indicator
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Depolarizing agent (e.g., high concentration KCl solution)
-
Fluorescence plate reader or microscope capable of excitation at ~490 nm and emission at ~525 nm
Procedure:
A. Cell Preparation and Dye Loading:
-
Culture cells to the desired confluency in the 96-well plate.
-
Prepare a Fluo-4 AM loading solution. A final concentration of 1-5 µM Fluo-4 AM in HBSS is typically used. If using Pluronic F-127, pre-mix it with the Fluo-4 AM before adding to the buffer.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[7][8][9]
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well and allow the cells to de-esterify the dye for at least 30 minutes at room temperature.
B. This compound Incubation and Baseline Measurement:
-
Prepare working solutions of this compound in HBSS at various concentrations (e.g., 0.1 nM to 1 µM) from the stock solution. Also, prepare a vehicle control (HBSS without this compound).
-
Remove the HBSS from the wells and add the this compound working solutions or the vehicle control.
-
Incubate the cells with this compound for 15-30 minutes at room temperature to allow for channel binding.
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Record the baseline fluorescence (F₀) for each well for 1-2 minutes before adding the stimulus.
C. Stimulation and Data Acquisition:
-
Prepare a stock solution of the depolarizing agent (e.g., 1 M KCl).
-
Add the depolarizing agent to the wells to achieve a final concentration that will induce calcium influx (e.g., 50 mM KCl).
-
Immediately begin recording the fluorescence intensity (F) over time. The recording duration will depend on the kinetics of the calcium response but is typically 2-5 minutes.
D. Data Analysis:
-
For each well, calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.
-
Determine the peak ΔF/F₀ for each concentration of this compound and the vehicle control.
-
Plot the peak ΔF/F₀ against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the IC₅₀ value of this compound for the inhibition of the depolarization-induced calcium influx.
Mandatory Visualizations
Caption: Signaling pathway of L-type calcium channel activation and inhibition by this compound.
Caption: Experimental workflow for a calcium imaging assay using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Radioligand Binding Assays with ¹²⁵I-labeled Calcicludine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine, a 60-amino acid peptide isolated from the venom of the green mamba (Dendroaspis angusticeps), is a potent and selective blocker of high-voltage-activated L-type calcium channels.[1][2] Its high affinity and specificity make radiolabeled this compound, particularly with Iodine-125 (¹²⁵I), an invaluable tool for characterizing L-type calcium channels in various tissues. This document provides detailed application notes and protocols for performing radioligand binding assays using ¹²⁵I-labeled this compound to investigate the distribution, density, and pharmacological properties of these channels.
Radioligand binding assays are fundamental in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor. In a typical saturation binding experiment, increasing concentrations of a radiolabeled ligand are incubated with a tissue preparation until equilibrium is reached. The amount of bound radioactivity is then measured to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the density of receptors in the tissue.
Data Presentation
The following table summarizes the quantitative data for ¹²⁵I-labeled this compound binding in neuronal tissues. This data is essential for comparing the affinity and density of L-type calcium channels across different brain regions.
| Tissue Preparation | Radioligand | Kd (pM) | Bmax (fmol/mg protein) | Species | Reference |
| Olfactory Bulb Microsomes | ¹²⁵I-Calcicludine | 15 | Not Reported | Rat | [1] |
| Cerebellum Membranes | ¹²⁵I-CGRP* | 224 | 131 | Rat | [3] |
| Brain Synaptosomal Membranes | [³H]nitrendipine** | 290,000 (290 nM) | 190 (0.19 pmol/mg) | Rat | [4] |
*Note: Data for ¹²⁵I-CGRP is provided as a reference for a peptide radioligand binding assay in a relevant brain region known to have high this compound binding. **Note: This data represents the competitive inhibition of [³H]nitrendipine binding by unlabeled calciseptine (a synthetic analog of this compound), providing an indirect measure of affinity.
Signaling Pathways
This compound exerts its effects by binding to the extracellular pore of the L-type calcium channel, thereby blocking the influx of Ca²⁺ into the cell. This blockade can modulate a variety of downstream signaling pathways that are dependent on calcium entry. The immediate consequence of L-type calcium channel inhibition by this compound is a reduction in intracellular calcium concentration, which can affect numerous cellular processes.
Experimental Protocols
The following protocols are designed to provide a detailed methodology for conducting saturation radioligand binding assays with ¹²⁵I-labeled this compound. These protocols can be adapted for various neuronal tissues.
Membrane Preparation from Rat Cerebellum
This protocol is adapted from methods for preparing membranes for radioligand binding assays.
Materials:
-
Fresh or frozen rat cerebellum
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and a protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissect the cerebellum on ice and weigh it.
-
Add the tissue to 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue with 10-15 strokes in a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in 10 volumes of ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in a small volume of Wash Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
¹²⁵I-Calcicludine Saturation Binding Assay
This protocol outlines the steps for a saturation binding experiment to determine the Kd and Bmax of ¹²⁵I-calcicludine.
Materials:
-
¹²⁵I-labeled this compound (specific activity ~2000 Ci/mmol)
-
Unlabeled this compound
-
Cerebellar membrane preparation
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and 1 mM CaCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Gamma counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of ¹²⁵I-calcicludine in Binding Buffer. A typical concentration range would be from 1 pM to 200 pM.
-
Assay Setup:
-
Total Binding: In triplicate, add 50 µL of Binding Buffer, 50 µL of the appropriate ¹²⁵I-calcicludine dilution, and 100 µL of the membrane preparation (containing 50-100 µg of protein) to the wells of the microplate.
-
Non-specific Binding: In triplicate, add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM) to the wells. Then add 50 µL of the corresponding ¹²⁵I-calcicludine dilution and 100 µL of the membrane preparation. The high concentration of unlabeled ligand will saturate the specific binding sites, so any remaining binding is considered non-specific.
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Immediately wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in counting vials and measure the amount of radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of ¹²⁵I-calcicludine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (in fmol/mg protein) as a function of the free ¹²⁵I-calcicludine concentration (in nM).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values. Alternatively, a Scatchard plot can be generated (Bound/Free vs. Bound) where the slope is -1/Kd and the x-intercept is Bmax.
-
Conclusion
The use of ¹²⁵I-labeled this compound in radioligand binding assays provides a robust and sensitive method for the characterization of L-type calcium channels. The high affinity of this radioligand allows for the accurate determination of receptor density and affinity in various tissues, particularly in the central nervous system. The protocols provided herein offer a comprehensive guide for researchers to successfully implement these assays in their studies of L-type calcium channel pharmacology and function. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing our understanding of these important ion channels and for the development of novel therapeutics targeting them.
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multiple affinity forms of the calcitonin gene-related peptide receptor in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calciseptine binding to a 1,4-dihydropyridine recognition site of the L-type calcium channel of rat synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcicludine: A Potent Pharmacological Tool for the Isolation and Characterization of L-Type Calcium Currents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps).[1][2] It serves as a potent and selective blocker of high-voltage-activated (HVA) calcium channels, exhibiting a particularly high affinity for L-type calcium channels.[1][3] This property makes this compound an invaluable pharmacological tool for the isolation and characterization of L-type calcium currents in various cell types, including neurons and cardiac myocytes.[2][3] These application notes provide detailed protocols and data for utilizing this compound to effectively dissect L-type currents from other voltage-gated calcium channel currents.
Mechanism of Action
This compound exerts its inhibitory effect on L-type calcium channels through a mechanism that is not yet fully elucidated but is thought to involve either a partial pore block or an allosteric effect on channel gating.[2][4][5] It binds to the outer vestibule of the channel pore and its binding can be allosterically modulated by other channel ligands, such as dihydropyridines.[6] Notably, the block by this compound is often incomplete and can be irreversible or slowly reversible.[4][5]
Data Presentation
The potency of this compound as an L-type calcium channel blocker varies depending on the specific channel subtype, tissue, and species. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| L-Type Channel Subtype | Tissue/Cell Type | Species | IC50 (nM) | Reference |
| Cav1.2 (α1C) | Cerebellar Granule Neurons | Rat | 0.2 | [1][3] |
| L-type | Peripheral DRG Neurons | Rat | 60-80 | [2] |
| L-type (α1C) | Transiently expressed in cells | Not specified | 88 | [4] |
| Cav1.2 | HEK 293 cells | Wild-type | 322 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, deionized water or desired buffer (e.g., PBS)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder in sterile, deionized water or a buffer of choice to a convenient stock concentration (e.g., 10 µM). This compound is readily soluble in water.[7]
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[8] Lyophilized this compound should be stored at -20°C.[7]
Note: For long-term storage of peptide solutions, -80°C is recommended. Avoid storing peptide solutions for extended periods.
Protocol 2: Isolation of L-type Calcium Currents using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the isolation of L-type currents in a neuronal or cardiac cell model.
Materials and Solutions:
-
Cell Culture: Primary neurons, cardiomyocytes, or a cell line expressing the L-type calcium channel of interest.
-
External (Bath) Solution (in mM): 130 N-methyl-D-glucamine (NMG)-aspartate, 10 HEPES, 10 4-aminopyridine, 10 glucose, and 10 BaCl₂ (as the charge carrier). Adjust pH to 7.4 with NMG-OH and osmolarity to ~300 mOsm.[5] Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 140 NMG-MeSO₃, 10 EGTA, 1 MgCl₂, 4 MgATP, and 10 HEPES. Adjust pH to 7.4 with NMG-OH and osmolarity to ~300 mOsm.[5]
-
This compound working solutions: Prepare fresh dilutions of the this compound stock solution in the external solution to achieve the desired final concentrations for the dose-response curve.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and continuously perfuse with the external solution.
-
Whole-Cell Configuration:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording L-type Currents:
-
Clamp the cell at a holding potential of -80 mV or -100 mV to ensure channels are in a closed state.[5]
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments for 300 ms) to elicit voltage-gated calcium channel currents.[6]
-
Record the total inward Ba²⁺ current.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of the total calcium channel current, perfuse the cell with the external solution containing a known concentration of this compound.
-
Allow sufficient time for the toxin to bind and the current inhibition to reach a steady state.
-
Record the remaining current using the same voltage protocol as in step 4.
-
-
Isolation of L-type Current:
-
The this compound-sensitive current, representing the L-type current, is obtained by digital offline subtraction of the current recorded in the presence of this compound from the total current recorded in its absence.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationships for the total current, the this compound-insensitive current, and the isolated L-type current.
-
Protocol 3: Determination of this compound IC50
Procedure:
-
Follow the whole-cell patch-clamp protocol as described in Protocol 2.
-
After establishing a stable baseline, sequentially apply increasing concentrations of this compound to the same cell, allowing the effect to stabilize at each concentration.
-
Record the peak inward current at a specific test potential (e.g., the potential that elicits the maximal current) for each this compound concentration.
-
Data Analysis:
-
Normalize the peak current at each this compound concentration to the control (pre-drug) current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation) to determine the IC50 value.[9][10]
-
Signaling Pathways and Experimental Workflows
The regulation of L-type calcium channels is complex, involving multiple intracellular signaling pathways. This compound can be a valuable tool to investigate how these pathways specifically modulate L-type channel activity.
L-Type Calcium Channel Signaling Cascade
L-type calcium channel activity is modulated by protein kinase A (PKA) and the calcium-dependent phosphatase calcineurin.[1][11] These enzymes are often localized to the channel via A-kinase anchoring proteins (AKAPs), forming a signaling complex that allows for precise spatial and temporal control of channel phosphorylation and dephosphorylation.[1][2]
References
- 1. AKAP-Anchored PKA Maintains Neuronal L-type Calcium Channel Activity and NFAT Transcriptional Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKAP Anchored PKA and Calcineurin Regulation of Neuronal L-type Calcium Channels - Mark Dell'Acqua [grantome.com]
- 3. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+/Calcineurin-Dependent Inactivation of Neuronal L-type Ca2+ Channels Requires Priming by AKAP-Anchored Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Calcicludine in Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine, a 60-amino acid peptide isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), is a potent and selective blocker of high-voltage-activated calcium channels, exhibiting a particularly high affinity for the L-type calcium channels prevalent in neuronal tissues.[1][2] Its ability to modulate calcium influx into neurons makes it a valuable tool for investigating the role of L-type calcium channels in various physiological and pathological processes within the central nervous system. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound for neurological research, including its mechanism of action, experimental procedures, and potential applications.
Mechanism of Action
This compound exerts its effects by binding to the outer pore of L-type calcium channels, leading to allosteric modulation that stabilizes the channel in a non-conducting state.[3] This blockade of calcium influx is highly potent, with an EC50 in the nanomolar range for neuronal L-type channels.[1][2] The disruption of calcium homeostasis in neurons can have profound effects on a variety of cellular processes, including neurotransmitter release, gene expression, and neuronal excitability, which are fundamental to learning, memory, and other cognitive functions.[4][5]
Applications in Neurological Research
The targeted blockade of L-type calcium channels by this compound opens avenues for investigating its potential therapeutic effects in a range of neurological disorders. Preclinical studies using other L-type calcium channel blockers have shown promise in models of:
-
Neurodegenerative Diseases: Altered calcium homeostasis is implicated in the pathophysiology of Alzheimer's disease. L-type channel blockers have been shown to protect against amyloid-beta-induced neurotoxicity.[4]
-
Epilepsy: The excessive neuronal firing characteristic of seizures can be dampened by reducing calcium influx through L-type channels.[6]
-
Neuropathic Pain: Targeting calcium channels is a strategy for modulating the transmission of pain signals in the nervous system.
-
Cognitive Function: Given the role of L-type calcium channels in synaptic plasticity, this compound can be used to probe the mechanisms underlying learning and memory.
Data Presentation
Table 1: In Vitro Potency of this compound and Other L-type Calcium Channel Blockers
| Compound | Channel Type | Cell Type | IC50/EC50 | Reference |
| This compound | L-type | Rat Cerebellar Granule Cells | 0.2 nM (EC50) | [1][2] |
| This compound | P-type | - | 1-5 nM (EC50) | [1] |
| Nicardipine | L-type (ICa) | Rat Cardiomyocytes | 0.142 µM (IC50) | [7][8] |
| Isradipine | L-type (ICa) | Rat Cardiomyocytes | 0.227 µM (IC50) | [7][8] |
| Amlodipine | L-type (ICa) | Rat Cardiomyocytes | 0.229 µM (IC50) | [7][8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Mice
This protocol describes the acute administration of this compound directly into the cerebral ventricles of mice, a method that bypasses the blood-brain barrier and allows for direct assessment of its central effects.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Suture kit or tissue adhesive
-
Heating pad
-
Animal scale
2. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee (IACUC).
3. Drug Preparation:
-
This compound is readily soluble in water.[1]
-
Reconstitute lyophilized this compound in sterile saline or aCSF to the desired stock concentration.
-
Further dilute the stock solution to the final injection concentrations. Due to the high in vitro potency, initial in vivo dose-finding studies are recommended, starting with a low dose (e.g., 1-10 pmol per mouse) and escalating to observe behavioral or physiological effects.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
4. Surgical Procedure (ICV Injection):
-
Anesthetize the mouse and place it in the stereotaxic frame. Ensure the head is level.
-
Maintain the animal's body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection coordinates for the lateral ventricle are typically: Anteroposterior (AP): -0.2 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.[9][10][11]
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse 1-5 µL of the this compound solution over 1-2 minutes.[9]
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.[9]
-
Slowly withdraw the needle.
-
Suture the scalp incision or close with tissue adhesive.
-
Administer post-operative analgesics as per IACUC guidelines.
-
Monitor the animal closely during recovery.
Protocol 2: Behavioral Assessment Following this compound Administration
Behavioral tests should be conducted at various time points post-injection to assess the effects of this compound on cognitive and motor function.
1. Open Field Test (Locomotor Activity):
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Procedure: Place the mouse in the center of an open field arena (e.g., 50x50 cm) and record its activity for 10-15 minutes. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in locomotor activity may be expected.[12]
2. Y-Maze Test (Spatial Working Memory):
-
Purpose: To evaluate short-term spatial memory.
-
Procedure: The mouse is placed in one arm of a Y-shaped maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded. Spontaneous alternation, defined as consecutive entries into all three arms, is a measure of spatial working memory.[11][13]
3. Morris Water Maze (Spatial Learning and Memory):
-
Purpose: To assess spatial learning and long-term memory.
-
Procedure: This test involves training mice to find a hidden platform in a circular pool of water. The acquisition phase consists of multiple trials over several days. A probe trial, with the platform removed, is conducted 24 hours after the last training session to assess memory retention.
Protocol 3: In Vivo Electrophysiology
-
Purpose: To directly measure the effects of this compound on neuronal activity.
-
Procedure: This advanced technique involves implanting electrodes into specific brain regions (e.g., hippocampus, cortex) of an anesthetized or freely moving animal. Local field potentials (LFPs) or single-unit activity can be recorded before and after the administration of this compound (either systemically if blood-brain barrier penetration is confirmed, or via a cannula for local delivery). A reduction in neuronal firing or alterations in oscillatory activity would be expected following the blockade of L-type calcium channels.[14]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks L-type calcium channel activity.
Experimental Workflow for In Vivo Neurological Studies
Caption: Workflow for in vivo this compound studies.
Logical Relationship of a Dose-Response Study
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-type voltage-gated calcium channel blockade with isradipine as a therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization | Semantic Scholar [semanticscholar.org]
- 9. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 10. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral effects of amylin injected intracerebroventricularly in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single intracerebroventricular administration of amyloid-beta (25-35) peptide induces impairment in short-term rather than long-term memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Allosteric Modulation of Ion Channels with Calcicludine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps).[1][2][3] It is a potent and selective inhibitor of high-voltage-activated calcium channels, exhibiting a particularly high affinity for L-type calcium channels (CaV1.x).[1][2][4] Structurally, this compound is a member of the Kunitz-type protease inhibitor family, similar to dendrotoxins, but it does not affect potassium channels.[1][2] This unique pharmacological profile makes this compound a valuable tool for investigating the structure, function, and modulation of L-type calcium channels.
These channels are critical for a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[5][6][7] L-type calcium channel blockers are therapeutically important for treating cardiovascular disorders such as hypertension and arrhythmias.[8] this compound's distinct mechanism of action as an allosteric modulator provides a powerful probe to explore novel drug binding sites and mechanisms of channel gating.[5]
Mechanism of Action: Allosteric Modulation
This compound exerts its inhibitory effect on L-type calcium channels through a complex allosteric mechanism rather than direct pore blocking.[9][10] It binds to the outer vestibule of the channel pore.[5][11] This binding is not competitive with dihydropyridines (DHPs), a major class of L-type channel blockers. Instead, this compound acts as a positive allosteric modulator of DHP binding.[5][11] This means that the binding of this compound to the channel enhances the binding of DHPs, and vice versa. This positive cooperativity indicates that both ligands can bind to the channel simultaneously at distinct sites.[5]
The binding of this compound is thought to induce or stabilize a conformational state of the channel that has a higher affinity for DHPs and is non-conducting.[5][11] This suggests that this compound and DHP antagonists promote similar structural changes in the channel pore that lead to its blockage.[5][11] The interaction of this compound involves multiple structural domains of the L-type channel's α1 subunit.[9]
Allosteric modulation of the L-type calcium channel by this compound and dihydropyridines.
Applications in Research and Drug Development
-
Probing Channel Structure and Gating: this compound can be used as a molecular probe to investigate the structural rearrangements that occur during channel gating and modulation.[5]
-
Identifying Novel Allosteric Sites: The distinct binding site of this compound offers a target for the development of new allosteric modulators of L-type calcium channels with potentially novel therapeutic profiles.
-
Screening for Allosteric Modulators: Assays can be designed using this compound to screen for compounds that allosterically modulate the binding of other ligands, such as DHPs.
-
Characterizing Channel Subtypes: The varying affinity of this compound for different L-type channel subtypes can be exploited to functionally distinguish between them in native tissues and expression systems.[2]
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations of this compound for L-type calcium channels under various experimental conditions.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Type/Tissue | Channel Subtype | Experimental Condition | Reference |
| IC50 | 88 nM | Transiently expressed | α1C (L-type) | Whole-cell patch clamp | [9] |
| IC50 | 322 nM | HEK 293 cells | Wild-type CaV1.2 | Whole-cell patch clamp | [5] |
| K0.5 | 0.2 nM | Rat cerebellar granule neurons | L-type component | Electrophysiology | [1][12] |
| IC50 | ~60-80 nM | Rat peripheral DRG neurons | L-type | Not specified | [2] |
Table 2: Binding Affinity and Allosteric Modulation
| Parameter | Value | Preparation | Ligand | Experimental Condition | Reference |
| Kd | 15 pM | Rat olfactory bulb microsomes | 125I-labeled CaC | Radioligand binding | [1][12] |
| EC50 | 372 nM | HEK 293 cell membranes (CaV1.2) | This compound | Potentiation of [3H]PN200-110 binding | [5] |
| KCaC | 0.3 µM | Wild-type CaV1.2 | This compound | Allosteric modeling of binding data | [5][11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Allosteric Modulation
This protocol is designed to assess the allosteric modulation of dihydropyridine binding by this compound using a radiolabeled DHP antagonist, such as [³H]PN200-110.[5]
Materials:
-
Cell membranes expressing the L-type calcium channel of interest (e.g., from HEK 293 cells expressing CaV1.2).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
[³H]PN200-110 (radiolabeled DHP antagonist).
-
This compound.
-
Non-specific binding control: A high concentration of an unlabeled DHP (e.g., 1 µM nifedipine).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare crude membranes from cells expressing the target L-type calcium channel.
-
Assay Setup: In a microtiter plate, set up the following conditions in quadruplicate:
-
Total binding: Membranes + [³H]PN200-110 + varying concentrations of this compound (e.g., 3 nM to 3 µM).
-
Non-specific binding: Membranes + [³H]PN200-110 + non-specific binding control.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature (22-24°C).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding of [³H]PN200-110 as a function of this compound concentration.
-
Fit the data to an appropriate allosteric model to determine the EC50 of this compound for modulating DHP binding.
-
Workflow for a radioligand binding assay to study allosteric modulation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effect of this compound on L-type calcium channel currents.[5][13][14]
Materials:
-
Cells expressing the L-type calcium channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) solution (e.g., containing Cs-aspartate, EGTA, MgATP, TrisGTP, HEPES).[13]
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂ or BaCl₂, MgCl₂, HEPES, glucose).[13]
-
This compound stock solution.
-
Rapid perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Baseline Recording: Record stable baseline currents for several minutes.
-
This compound Application:
-
Perfuse the cell with the external solution containing a known concentration of this compound using a rapid perfusion system.
-
Apply this compound in increasing concentrations (e.g., 100 nM, 500 nM, 5000 nM) to determine a dose-response relationship.[5]
-
-
Washout: Perfuse with the control external solution to attempt washout of the toxin effect.
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50.
-
Workflow for a whole-cell patch-clamp electrophysiology experiment.
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound binding to the outer pore of L-type calcium channels is allosterically coupled to dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Calcicludine in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine is a 60-amino acid polypeptide originally isolated from the venom of the green mamba snake (Dendroaspis angusticeps). It is a potent and selective blocker of high-voltage-activated (HVA) calcium channels, with a particularly high affinity for the L-type subfamily.[1] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of L-type calcium channels in the central nervous system. These application notes provide detailed protocols for the use of this compound in primary neuron cultures, focusing on electrophysiological, calcium imaging, and neurotransmitter release assays.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the extracellular domain of the α1 subunit of L-type calcium channels. This binding occludes the ion pore, thereby preventing the influx of Ca²⁺ into the neuron upon membrane depolarization. The blockade of L-type calcium channels by this compound can modulate a variety of downstream signaling pathways that are crucial for neuronal function, including gene expression and synaptic plasticity.
Signaling Pathway of L-Type Calcium Channel Blockade by this compound
Caption: L-type calcium channel signaling pathway and its inhibition by this compound.
Quantitative Data
The following table summarizes the known quantitative parameters of this compound's interaction with neuronal calcium channels.
| Parameter | Value | Neuron Type | Reference |
| K₀.₅ (Half-maximal inhibitory concentration) | 0.2 nM | Rat Cerebellar Granule Neurons | [1] |
| Kd (Dissociation constant) | 15 pM | Rat Olfactory Bulb Microsomes | [1] |
| General Blocking Range | 10-100 nM | Various Excitable Cells (L-, N-, or P-type) | [1] |
Experimental Protocols
Primary Cerebellar Granule Neuron Culture
This protocol is adapted for the preparation of primary cerebellar granule neurons from postnatal day 7 (P7) rat pups, a common model for studying the effects of this compound.
Materials:
-
P7 rat pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture dishes or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Dissection: Euthanize P7 rat pups according to approved animal protocols. Dissect the cerebella in ice-cold dissection medium.
-
Meninges Removal: Carefully remove the meninges from the cerebellar tissue.
-
Digestion: Transfer the tissue to the enzyme solution and incubate at 37°C for 15-20 minutes.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Plating: Plate the dissociated cells onto poly-D-lysine coated culture vessels at a desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ incubator. Perform a half-media change every 2-3 days. Neurons are typically ready for experiments after 7-10 days in vitro (DIV).
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of L-type calcium currents in cultured primary neurons and their blockade by this compound.
Materials:
-
Cultured primary neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for patch pipettes
-
External recording solution (in mM): 120 TEA-Cl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal pipette solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (in water or appropriate buffer)
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external recording solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.
-
Giga-seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording: Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to a test potential of 0 mV for 200 ms).
-
This compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration (e.g., 1-100 nM).
-
Post-drug Recording: After a few minutes of perfusion, record the calcium currents again using the same voltage protocol to determine the extent of inhibition.
-
Data Analysis: Analyze the current amplitude before and after this compound application to quantify the percentage of block.
Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of intracellular calcium dynamics in response to neuronal depolarization and the effect of this compound.
Materials:
-
Cultured primary neurons on glass-bottom dishes or coverslips
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
High potassium (High K⁺) solution (e.g., HBSS with 50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS for 15-30 minutes to allow for de-esterification of the dye.
-
-
Baseline Imaging:
-
Mount the coverslip onto the imaging chamber and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Stimulation and Recording:
-
Perfuse the chamber with High K⁺ solution to depolarize the neurons and elicit calcium influx.
-
Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
-
This compound Application:
-
Wash out the High K⁺ solution and allow the cells to return to baseline.
-
Perfuse the chamber with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
-
Post-drug Stimulation and Recording:
-
While still in the presence of this compound, stimulate the neurons again with High K⁺ solution and record the calcium response.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Compare the peak ratio change in response to High K⁺ stimulation before and after the application of this compound to quantify the inhibition of calcium influx.
-
Neurotransmitter Release Assay (Glutamate)
This protocol describes a method to assess the effect of this compound on depolarization-evoked glutamate release from primary cortical neurons.
Materials:
-
Cultured primary cortical neurons
-
Physiological salt solution (PSS) (in mM): 137 NaCl, 3.5 KCl, 1.25 CaCl₂, 1.25 MgSO₄, 10 HEPES, 5.6 Glucose (pH 7.4)
-
High K⁺ stimulation buffer (PSS with 50 mM KCl, with adjusted NaCl)
-
This compound stock solution
-
Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)
-
Microplate reader
Procedure:
-
Preparation: Wash the cultured neurons twice with PSS.
-
Pre-incubation with this compound: Incubate the cells with PSS containing the desired concentration of this compound (or vehicle control) for 10-15 minutes at 37°C.
-
Stimulation: Remove the pre-incubation solution and add the High K⁺ stimulation buffer (also containing this compound or vehicle) to the wells. Incubate for 5-10 minutes at 37°C to induce glutamate release.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Glutamate Quantification:
-
Use a commercial glutamate assay kit to measure the concentration of glutamate in the collected supernatants according to the manufacturer's instructions.
-
Briefly, this typically involves an enzymatic reaction that produces a fluorescent or colorimetric product proportional to the amount of glutamate.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Compare the amount of glutamate released from this compound-treated neurons to that from control neurons to determine the percent inhibition.
-
Experimental Workflows
Electrophysiology and Calcium Imaging Workflow
Caption: General workflow for electrophysiology and calcium imaging experiments.
This comprehensive guide provides a foundation for utilizing this compound as a specific L-type calcium channel blocker in primary neuron cultures. Researchers should optimize the provided protocols for their specific neuronal preparations and experimental questions.
References
Application of Calcicludine in the Study of Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcicludine is a potent peptide neurotoxin isolated from the venom of the green mamba (Dendroaspis angusticeps). It is a highly selective blocker of high-voltage-activated (HVA) calcium channels, with a particular affinity for the L-type calcium channel subtype. This property makes this compound an invaluable pharmacological tool for dissecting the intricate role of L-type calcium channels in the complex processes of synaptic transmission and plasticity. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols and quantitative data to facilitate its effective application in the laboratory.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the extracellular pore of HVA calcium channels, leading to a reduction in calcium influx upon membrane depolarization. While its primary target is the L-type calcium channel, it can also affect other HVA calcium channel subtypes, such as N- and P/Q-types, albeit with lower affinity. The mode of action is thought to involve a partial block of the channel pore or an allosteric effect on channel gating, rather than a complete occlusion. This nuanced mechanism allows for the fine-tuned investigation of calcium-dependent processes at the synapse.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various calcium channel subtypes and its functional consequences on synaptic transmission.
| Parameter | Preparation | Value | Reference |
| IC50 (L-type channel block) | Rat cerebellar granule neurons | 0.2 nM | [1] |
| IC50 (L-type channel block) | Rat peripheral dorsal root ganglion neurons | 60-80 nM | Not explicitly cited |
| IC50 (L-type channel block) | Transiently expressed α1C channels | 88 nM | Not explicitly cited |
| Kd (Binding affinity) | Rat olfactory bulb microsomes | 15 pM | [1] |
Table 1: Inhibitory constants of this compound on L-type calcium channels.
| Synaptic Parameter | Experimental Condition | Effect of this compound | Reference |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Hippocampal CA1 neurons | Dose-dependent reduction | General knowledge from L-type channel function |
| Neurotransmitter Release | Cultured neurons | Inhibition of depolarization-evoked release | Inferred from mechanism of action |
| Long-Term Potentiation (LTP) Induction | Hippocampal mossy fiber to CA3 synapse | Blockade of LTP induced by brief high-frequency stimulation | [2] |
Table 2: Functional effects of this compound on synaptic transmission.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate synaptic transmission.
Electrophysiological Recording of Excitatory Postsynaptic Potentials (EPSPs)
This protocol describes how to measure the effect of this compound on EPSPs in brain slices using whole-cell patch-clamp electrophysiology.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Patch pipettes
-
Electrophysiology rig with amplifier and data acquisition system
-
Brain slice preparation setup
Protocol:
-
Prepare acute brain slices (e.g., hippocampus) from a rodent model.
-
Maintain slices in a holding chamber with continuously bubbled aCSF (95% O2 / 5% CO2).
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Record baseline EPSPs by stimulating presynaptic afferents with a bipolar electrode.
-
After obtaining a stable baseline, apply this compound at the desired concentration to the perfusion bath.
-
Continue to record EPSPs to observe the effect of this compound on their amplitude and kinetics.
-
Wash out the this compound by perfusing with normal aCSF to assess the reversibility of the effect.
Neurotransmitter Release Assay
This protocol outlines a method to assess the effect of this compound on neurotransmitter release from cultured neurons or synaptosomes.
Materials:
-
Cultured neurons or synaptosome preparation
-
High potassium stimulation buffer
-
This compound
-
Neurotransmitter detection kit (e.g., ELISA or HPLC-based)
Protocol:
-
Plate cultured neurons or prepare synaptosomes from brain tissue.
-
Pre-incubate the cells or synaptosomes with this compound at various concentrations for a defined period.
-
Induce neurotransmitter release by depolarization with a high potassium buffer.
-
Collect the supernatant containing the released neurotransmitters.
-
Quantify the amount of released neurotransmitter using a suitable detection method.
-
Compare the amount of release in the presence and absence of this compound to determine the inhibitory effect.
Investigation of Long-Term Potentiation (LTP)
This protocol describes how to use this compound to investigate the role of L-type calcium channels in the induction of LTP in hippocampal slices.
Materials:
-
Hippocampal slices
-
aCSF
-
This compound
-
High-frequency stimulation (HFS) protocol setup
-
Field potential recording electrodes
Protocol:
-
Prepare hippocampal slices and allow them to recover in a holding chamber.
-
Place a slice in the recording chamber and position stimulating and recording electrodes in the desired pathway (e.g., Schaffer collaterals to CA1).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Apply this compound to the perfusion bath and allow it to equilibrate.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the degree of potentiation in the presence of this compound to control experiments without the toxin.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Calcicludine in Cardiac Myocyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Calcicludine
This compound (CaC) is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps)[1]. It is a potent and selective blocker of high-voltage-activated calcium channels, exhibiting a particularly high affinity for the L-type calcium channel (CaV1.2), which plays a crucial role in cardiac excitation-contraction coupling[2][3]. Its specific mechanism of action makes it a valuable tool for investigating the physiological and pathophysiological roles of L-type calcium channels in cardiac myocytes.
Mechanism of Action
This compound functions as a non-competitive antagonist of the L-type calcium channel. It is understood to act as a positive allosteric modulator of dihydropyridine (DHP) binding, indicating that it binds to a site distinct from the DHP receptor[2]. The binding of this compound to the outer vestibule of the channel pore is thought to promote structural rearrangements that stabilize the channel in a nonconducting state, thereby inhibiting calcium influx[2]. This inhibitory effect is achieved without significantly altering the voltage-dependence of channel activation[2].
Applications in Cardiac Myocyte Research
This compound is a powerful tool for a variety of applications in cardiac myocyte research, including:
-
Excitation-Contraction Coupling: By selectively blocking L-type calcium channels, this compound allows researchers to investigate the precise contribution of this calcium source to the initiation and regulation of cardiomyocyte contraction.
-
Action Potential Modulation: The influx of Ca2+ through L-type calcium channels is a key determinant of the plateau phase of the cardiac action potential. This compound can be used to study how alterations in this current affect action potential duration and shape, providing insights into arrhythmogenesis.
-
Cardiac Hypertrophy: Pathological cardiac hypertrophy is often associated with dysregulated calcium signaling. This compound can be employed to dissect the role of L-type calcium channel-mediated calcium entry in activating hypertrophic signaling pathways, such as the calcineurin-NFAT and CaMKII pathways[4][5].
-
Drug Discovery: As a well-characterized L-type calcium channel blocker, this compound can serve as a reference compound in screens for novel cardiovascular drugs targeting this channel.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound's interaction with L-type calcium channels and its expected effects on cardiac myocyte physiology.
Table 1: Potency of this compound
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 322 nM | HEK 293 cells expressing cardiac CaV1.2 | Inhibition of L-type Ca2+ current. | [2] |
| EC50 | 372 nM | HEK 293 cells expressing cardiac CaV1.2 | Potentiation of [3H]PN200-110 (a DHP) binding. | [2] |
Table 2: Illustrative Effects of this compound on Cardiac Myocyte Action Potential
| This compound (nM) | APD50 (% of control) | APD90 (% of control) | Plateau Amplitude (% of control) |
| 10 | ~95% | ~98% | ~97% |
| 100 | ~70% | ~85% | ~80% |
| 500 | ~40% | ~60% | ~50% |
Note: This data is illustrative and the exact effects will vary depending on the specific experimental conditions and cardiomyocyte preparation.
Table 3: Illustrative Effects of this compound on Cardiac Myocyte Calcium Transients
| This compound (nM) | Amplitude (F/F0) (% of control) | Time to Peak (ms) | Decay Tau (ms) |
| 10 | ~90% | Unchanged | Slightly increased |
| 100 | ~50% | Unchanged | Increased |
| 500 | ~20% | Unchanged | Significantly increased |
Note: This data is illustrative and the exact effects will vary depending on the specific experimental conditions and cardiomyocyte preparation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of L-type calcium currents in isolated adult ventricular myocytes and the application of this compound.
Materials:
-
Isolated adult ventricular myocytes
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
-
Perfusion system
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in water or appropriate buffer)
Procedure:
-
Cell Preparation: Isolate adult ventricular myocytes using established enzymatic digestion protocols[6][7]. Allow cells to adhere to laminin-coated coverslips for at least 2 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip with adhered myocytes to the recording chamber on the microscope stage and perfuse with external solution at a constant rate.
-
Approach a myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) from a pre-pulse potential of -40 mV (to inactivate sodium channels).
-
-
This compound Application:
-
After obtaining a stable baseline recording of the L-type calcium current, switch the perfusion to an external solution containing the desired concentration of this compound.
-
Start with a concentration range guided by the known IC50 (e.g., 10 nM, 100 nM, 500 nM).
-
Allow sufficient time for the effect of this compound to reach a steady state (typically 3-5 minutes).
-
Record the current at each concentration to construct a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Analyze the current-voltage (I-V) relationship.
-
Determine the IC50 of this compound by fitting the dose-response data to a Hill equation.
-
Calcium Imaging
This protocol describes the measurement of intracellular calcium transients in isolated adult ventricular myocytes using a fluorescent indicator and the application of this compound.
Materials:
-
Isolated adult ventricular myocytes
-
Confocal or epifluorescence microscope with a calcium imaging system
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
External solution (as above)
-
Field stimulation electrodes
-
This compound stock solution
Procedure:
-
Cell Loading:
-
Incubate isolated myocytes with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 20-30 minutes at room temperature.
-
Wash the cells with external solution to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Transfer the coverslip with loaded myocytes to the imaging chamber and perfuse with external solution.
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field stimulation electrodes.
-
Record baseline calcium transients.
-
-
This compound Application:
-
Introduce this compound into the perfusion solution at the desired concentrations.
-
Allow for equilibration before recording the effects on calcium transients.
-
-
Data Analysis:
-
Measure the amplitude of the calcium transient (F/F0 or peak [Ca2+]i).
-
Analyze the kinetics of the transient, including time to peak and the decay time constant (tau).
-
Compare these parameters before and after the application of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: L-type calcium channel-mediated hypertrophic signaling pathway.
Caption: CaMKII-mediated hypertrophic signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. Analysis of calcium transients in cardiac myocytes and assessment of the sarcoplasmic reticulum Ca2+-ATPase contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. "Molecular Mechanisms of L-Type Calcium Channel Dysregulation in Heart " by Arbab Khalid, Abu-Bakr Ahmed et al. [oasis.library.unlv.edu]
- 6. An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CALCICLUDINE solubility and buffer preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and buffer preparation of Calcicludine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in water.[1] For most applications, sterile, deionized water is the recommended solvent.
Q2: I am observing slow dissolution of my lyophilized this compound. What can I do?
A2: If dissolution is slow, gentle agitation at room temperature for 15-30 minutes is recommended. Avoid vigorous shaking or vortexing, as this can cause foaming and potentially denature the peptide.[2][3] If particulates are still visible, the solution can be mixed for a couple of hours at room temperature or overnight at 4°C on a rocker.[2][4]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation may indicate that the peptide has aggregated or exceeded its solubility limit in the chosen buffer. Consider the following troubleshooting steps:
-
Sonication: Brief sonication in a water bath can help to break up aggregates.
-
pH Adjustment: The solubility of peptides is influenced by pH. This compound is a basic peptide with a calculated pI of 10.3.[1] Ensuring the buffer pH is sufficiently different from the pI can improve solubility.
-
Dilution: The concentration of the peptide may be too high. Diluting the stock solution may resolve the issue.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Lyophilized this compound is very stable and should be stored at -20°C.[1] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. For short-term storage (up to one week), the solution can be kept at 2-8°C.[4]
Q5: Can I use buffers other than water to dissolve this compound?
A5: Yes, this compound can be dissolved in various aqueous buffers compatible with your experimental setup. Commonly used buffers in electrophysiology and binding assays include HEPES-buffered saline and Tris-based buffers. It is crucial to ensure the buffer components do not interfere with the experimental assay.
Quantitative Data
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~7,000 Da | [1] |
| Calculated pI | 10.3 | [1] |
| Solubility in Water | Readily Soluble | [1] |
| Recommended Storage (Lyophilized) | -20°C | [1] |
| Recommended Storage (Solution) | -20°C (long-term), 2-8°C (short-term) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution from lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or a suitable aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2][3]
-
Solvent Addition: Based on the amount of this compound in the vial (typically provided on the datasheet), calculate the volume of solvent required to achieve a 1 mM concentration. For example, for 1 mg of this compound (assuming a molecular weight of 7,000 g/mol ), add 143 µL of solvent.
-
Dissolution: Gently add the calculated volume of solvent to the vial. Mix by gently pipetting up and down or by inverting the vial several times. Avoid vigorous shaking.[2][3]
-
Incubation (if necessary): If the peptide does not dissolve immediately, incubate at room temperature for 15-30 minutes with occasional gentle mixing.[2][3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles. Store the aliquots at -20°C or below.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the stock solution to a final working concentration for use in experiments.
Materials:
-
1 mM this compound stock solution
-
Experimental buffer (e.g., extracellular recording solution, binding buffer)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Thawing: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.
-
Dilution Calculation: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental buffer. For example, to prepare 1 mL of a 100 nM working solution, you would need 0.1 µL of the 1 mM stock solution.
-
Serial Dilution (Recommended): For low nanomolar concentrations, it is advisable to perform serial dilutions to ensure accuracy. For example, first, dilute the 1 mM stock 1:100 to obtain a 10 µM intermediate solution. Then, dilute the 10 µM solution 1:100 to get the final 100 nM working solution.
-
Mixing: Add the calculated volume of the stock or intermediate solution to the appropriate volume of the experimental buffer and mix gently by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution in your experiment.
Visualizations
Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx.
Caption: Workflow for preparing and using this compound in experiments.
References
recommended storage and stability of CALCICLUDINE solutions
This technical support center provides guidance on the recommended storage, stability, and use of calcicludine solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: Lyophilized this compound is readily soluble in water. For experimental use, it is advisable to use sterile, nuclease-free water to prepare a stock solution.
Q2: How should I store the lyophilized this compound powder?
A2: Lyophilized this compound is very stable and should be stored at 0°C or below. For long-term storage, -20°C is recommended to ensure maximum stability.
Q3: What are the recommended storage conditions for this compound solutions?
A3: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C. Under these conditions, the solution is generally considered usable for up to one month. Long-term storage of peptide solutions is not recommended.
Q4: Can I store this compound solutions at 4°C?
A4: While short-term storage (a few days) at 4°C may be possible for some peptides, it is generally not recommended for this compound solutions to prevent potential degradation and loss of activity. For optimal results, freezing at -20°C is the preferred method for storage of solutions.
Q5: Are there any known incompatibilities with common buffers?
A5: While specific incompatibility data for this compound is limited, caution should be exercised when using phosphate-buffered saline (PBS). The presence of calcium ions in your experiment, combined with the phosphate in PBS, can lead to the precipitation of calcium phosphate, which may affect your results. It is recommended to use a buffer system that is compatible with your specific experimental setup and the divalent cations present.
Data Presentation: Storage and Stability of this compound
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Stability Notes |
| Lyophilized Powder | N/A | 0°C or colder | Long-term | Highly stable in lyophilized form. |
| Stock Solution | Water or aqueous buffer | -20°C | Up to 1 month | Prepare aliquots to avoid freeze-thaw cycles. Long-term storage in solution is not advised. |
| Working Solution | Experimental Buffer | Use immediately | N/A | It is best practice to prepare fresh for each experiment. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | - Improper storage of the solution (e.g., prolonged storage at 4°C).- Repeated freeze-thaw cycles of the stock solution.- Degradation of the peptide due to microbial contamination. | - Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution.- Ensure the stock solution is aliquoted to minimize freeze-thaw cycles.- Use sterile water and reagents for solution preparation. |
| Precipitation or aggregation in the solution | - Incompatibility with the buffer system (e.g., formation of calcium phosphate in PBS).- High concentration of the peptide in a buffer where it has limited solubility.- pH of the solution is close to the isoelectric point (pI) of this compound. | - Test the solubility of this compound in your experimental buffer at the desired concentration before proceeding with the main experiment.- Consider using alternative buffer systems if precipitation is observed.- Ensure the pH of your buffer is not close to the pI of this compound. |
| Inconsistent results between experiments | - Variability in the final concentration of the working solution.- Degradation of the stock solution over time. | - Calibrate pipettes regularly to ensure accurate dilutions.- Use a fresh aliquot of the stock solution for each set of experiments.- If possible, perform a functional assay to confirm the activity of a new batch of stock solution. |
Experimental Protocols
Key Experiment: Patch-Clamp Electrophysiology
This protocol provides a general methodology for assessing the inhibitory effect of this compound on L-type calcium channels in a cellular model.
1. Cell Preparation:
-
Culture cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the appropriate channel subunits, or primary neurons) on glass coverslips suitable for microscopy and electrophysiology.
2. Solution Preparation:
-
External (Extracellular) Solution (in mM): 140 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 5 EGTA, 4 MgCl₂, 3 Na₂ATP, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 100 µM stock solution in sterile water and store in aliquots at -20°C.
-
This compound Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the external solution.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Using a micromanipulator, approach a target cell with a glass micropipette filled with the internal solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After recording a stable baseline current, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the calcium currents in the presence of this compound to determine the extent of inhibition.
Mandatory Visualization
Caption: this compound blocks L-type Ca²⁺ channels, inhibiting Ca²⁺ influx and downstream signaling.
Caption: Recommended workflow for preparing and using this compound solutions in experiments.
Navigating L-Type Calcium Channel Blockade: A Technical Guide to Calcicludine
Welcome to the technical support center for researchers utilizing calcicludine to investigate L-type calcium channels. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this potent inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block L-type calcium channels?
This compound is a 60-amino acid polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps).[1][2][3] It acts as a potent blocker of high-voltage activated calcium channels, showing a particular affinity for the L-type subfamily.[1][2][4][5] The precise mechanism is not fully elucidated but is thought to involve a partial block of the channel pore or an effect on the channel's gating machinery, rather than a simple competitive binding at the calcium ion binding site.[1][2][3] this compound can also act as a positive allosteric modulator of dihydropyridine binding, suggesting a complex interaction with the channel.[6]
Q2: What is the optimal concentration of this compound to use for blocking L-type channels?
The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) can vary significantly across different tissues and species. For instance, the IC50 for L-type channels in rat cerebellar granule cells is approximately 0.2 nM, while for L-type channels expressed in HEK 293 cells, it can be around 322 nM.[2][6][7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Is the blocking effect of this compound reversible?
The block of L-type calcium channels by this compound is often described as irreversible or slowly reversible.[1][3] Some studies report only a small and statistically insignificant recovery of current after washout of the toxin.[6] Therefore, experiments should be designed with the expectation of a long-lasting or permanent block.
Q4: Is this compound selective for L-type calcium channels?
While this compound shows a high affinity for L-type channels, it can also block other high-voltage activated calcium channels, such as N-type and P/Q-type, albeit with different potencies.[1][5][8] The selectivity is tissue and species-dependent.[2][8] For example, in some neuronal preparations, this compound can inhibit N-type and P/Q-type channels in the nanomolar range.[5] Therefore, it is essential to characterize the effects of this compound on other potential channel types present in your experimental model.
Q5: How should I prepare and store this compound?
This compound is a peptide and should be handled with care to avoid degradation. It is readily soluble in water.[8] For long-term storage, it is recommended to store the lyophilized powder at -20°C or below. Once reconstituted, it is advisable to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound on L-type calcium channels in various preparations.
Table 1: IC50 Values of this compound for L-Type Calcium Channels
| Cell Type/Tissue | Species | IC50 (nM) | Reference |
| Cerebellar Granule Neurons | Rat | 0.2 | [7][8] |
| Peripheral DRG Neurons | Rat | 60-80 | [2] |
| HEK 293 cells expressing CaV1.2 | N/A | 322 | [6] |
| Transiently expressed α1C | N/A | 88 | [1] |
Experimental Protocols
Patch-Clamp Electrophysiology for Assessing L-Type Channel Blockade
This protocol outlines a general procedure for measuring the effect of this compound on L-type calcium channel currents using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Culture cells expressing L-type calcium channels on glass coverslips suitable for microscopy and electrophysiological recording.
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a closed state.
-
Evoke L-type currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Establish a stable baseline recording of the L-type current.
-
-
This compound Application:
-
Prepare a stock solution of this compound in the external solution.
-
Apply this compound to the cell via a perfusion system at various concentrations.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline current before drug application.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Troubleshooting Guide
Problem 1: No or weak inhibition of L-type current observed.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 for your specific cell type.
-
-
Possible Cause: Degraded this compound.
-
Solution: Ensure proper storage of lyophilized and reconstituted this compound. Use fresh aliquots for each experiment.
-
-
Possible Cause: Presence of a this compound-insensitive L-type channel splice variant.
-
Solution: Verify the specific L-type channel isoform expressed in your system. Some isoforms or splice variants may exhibit different sensitivities.
-
Problem 2: Incomplete block of the L-type current even at saturating concentrations.
-
Possible Cause: This is an inherent characteristic of this compound's mechanism.
Problem 3: Irreversible or very slow washout of the blocking effect.
-
Possible Cause: This is a known property of this compound.[1][3]
-
Solution: Design experiments that do not require reversal of the block. For example, use a cumulative concentration-response protocol or separate cells for each concentration.
-
Problem 4: Off-target effects observed.
-
Possible Cause: this compound can inhibit other high-voltage activated calcium channels.[1][5][8]
-
Solution: Use specific blockers for other channel types (e.g., ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type) to isolate the L-type current and confirm the specificity of the this compound effect in your preparation.
-
Visualizations
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx.
Caption: Workflow for determining this compound's IC50 on L-type channels.
References
- 1. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Calcicludine and Incomplete Channel Block
Welcome to the technical support center for researchers utilizing calcicludine in their experiments. This resource provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter when studying the incomplete channel block of L-type calcium channels with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 60-amino acid polypeptide toxin originally isolated from the venom of the green mamba snake (Dendroaspis angusticeps). Its primary target is high-voltage activated calcium channels, with a particularly high affinity for L-type calcium channels (CaV1.x).
Q2: What is meant by "incomplete channel block" with this compound?
Incomplete channel block refers to the observation that even at saturating concentrations, this compound does not fully abolish the current through L-type calcium channels. Typically, a residual current remains, and the maximum inhibition observed is often around 58-60%. This phenomenon is thought to be due to either a partial occlusion of the channel pore or an effect on the channel's gating mechanism, rather than a complete obstruction of ion flow.
Q3: Is the blocking effect of this compound reversible?
The reversibility of this compound's block can be variable and may depend on the experimental conditions and tissue type. Some studies have reported the block to be irreversible or only slowly reversible. It is advisable to perform washout experiments to determine the reversibility in your specific experimental system.
Q4: Does this compound affect other voltage-gated calcium channels?
Yes, while this compound shows the highest affinity for L-type channels, it can also block N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, typically in the 10-100 nM range. Its selectivity for L-type channels is most pronounced at lower nanomolar concentrations.
Q5: How does this compound interact with dihydropyridines (DHPs)?
This compound and dihydropyridines do not compete for the same binding site. Instead, this compound acts as a positive allosteric modulator of DHP binding. This means that the binding of this compound to the channel can enhance the binding of DHPs.
Troubleshooting Guides
Problem 1: Lower than expected percentage of channel block.
-
Possible Cause 1: Sub-saturating concentration of this compound.
-
Solution: Ensure you are using a concentration of this compound that is well above the reported IC50 value for your specific channel subtype and cell type. Refer to the quantitative data table below for reported IC50 values. Consider performing a concentration-response curve to determine the optimal concentration for maximal block in your system.
-
-
Possible Cause 2: Variability in L-type channel subunit expression.
-
Solution: The affinity of this compound can vary between different L-type calcium channel α1 subunits (CaV1.1, CaV1.2, CaV1.3, CaV1.4). Verify the specific subunits expressed in your cell line or tissue preparation. The level of block may be inherently lower for certain subtypes.
-
-
Possible Cause 3: Species-specific differences in channel sensitivity.
-
Solution: this compound's potency can differ between species. If you are using a non-standard model organism, the expected level of block may deviate from what is reported in the literature for rat or human channels. It is recommended to empirically determine the efficacy in your model system.
-
-
Possible Cause 4: Degradation of this compound.
-
Solution: this compound is a peptide and can be susceptible to degradation. Ensure proper storage of the stock solution (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Problem 2: High variability in results between experiments.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Maintain consistent experimental parameters such as temperature, pH, and ionic concentrations in your recording solutions. Small variations in these conditions can affect channel gating and drug binding.
-
-
Possible Cause 2: Health of the cells.
-
Solution: Ensure your cells are healthy and have a stable resting membrane potential. Unhealthy cells can exhibit altered channel expression and function, leading to inconsistent responses to this compound.
-
-
Possible Cause 3: Issues with the perfusion system.
-
Solution: In electrophysiology experiments, ensure that your perfusion system allows for complete and rapid exchange of solutions. Incomplete application or washout of this compound will lead to variable results.
-
Problem 3: Differentiating incomplete block from experimental artifacts.
-
Possible Cause 1: "Rundown" of calcium channel current.
-
Solution: L-type calcium channel currents can decrease over the course of a whole-cell patch-clamp recording, a phenomenon known as "rundown." To distinguish this from a true partial block, establish a stable baseline recording of the current for a period before applying this compound. If the current is already decreasing before drug application, this may contribute to the perceived block. Including a time-matched vehicle control experiment can help to quantify the extent of rundown.
-
-
Possible Cause 2: Incomplete voltage clamp.
-
Solution: In cells with large currents, the voltage clamp may not be able to fully control the membrane potential, leading to an underestimation of the true current amplitude. Ensure your series resistance is low and compensated for. If you suspect poor voltage clamp, try using cells with smaller current densities.
-
Quantitative Data Presentation
| Parameter | Value | Channel/Tissue | Reference |
| IC50 | 0.2 nM | L-type current in rat cerebellar granule neurons | |
| IC50 | ~90 nM | L-type channels | |
| Kd | 15 pM | Rat olfactory bulb microsomes | |
| Max Inhibition | ~60% | L-type channels | |
| EC50 (DHP potentiation) | 372 nM | CaV1.2 in HEK 293 cells |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for recording L-type calcium currents and assessing their block by this compound.
-
Cell Preparation:
-
Culture cells expressing the L-type calcium channel of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV to ensure channels are in a closed state.
-
Elicit calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Establish a stable baseline current by recording for several minutes before drug application.
-
Apply this compound at the desired concentration via a perfusion system.
-
Continue recording to observe the extent and kinetics of the block.
-
To test for reversibility, perfuse with the external solution without this compound (washout).
-
Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the L-type calcium
-
potential non-specific binding of CALCICLUDINE in experiments
Welcome to the technical support center for researchers utilizing Calcicludine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research, with a focus on mitigating potential non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 60-amino acid polypeptide toxin originally isolated from the venom of the green mamba (Dendroaspis angusticeps)[1][2]. Its primary target is high-voltage-activated calcium channels, with a particularly high affinity for L-type calcium channels[1][2].
Q2: What are the known off-target effects of this compound?
While highly potent for L-type calcium channels, this compound can also block other high-voltage-activated calcium channels, such as N-type and P-type channels, typically in the 10-100 nM range[1]. At high concentrations, it is important to consider these potential off-target effects. Structurally, it is homologous to dendrotoxins, which are known to block K+ channels, but this compound itself has been shown to have no effect on dendrotoxin-sensitive potassium channels[1][2].
Q3: What kind of experimental issues can arise from non-specific binding of this compound?
Non-specific binding of this compound can lead to several experimental problems, including:
-
Reduced effective concentration: Adsorption of the peptide to labware surfaces can lower the actual concentration in your solution, leading to weaker than expected effects[3].
-
High background signal: In binding assays or imaging experiments, non-specific binding to surfaces or unintended cellular components can increase background noise, reducing the signal-to-noise ratio[4][5].
-
Poor reproducibility: Inconsistent non-specific binding between experiments can lead to high variability in your results[3].
-
False positives/negatives: Unintended binding can lead to misinterpretation of data, suggesting an effect where there is none, or masking a true effect.
Q4: How can I minimize non-specific binding of this compound in my experiments?
Several strategies can be employed to reduce non-specific binding:
-
Use of Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or detergents such as Tween-20 in your buffers can help saturate non-specific binding sites on surfaces[6][7].
-
Choice of Labware: Utilizing low-binding microplates and tubes can significantly reduce peptide adsorption[3].
-
Surface Coatings: For certain applications, surface coatings like polyethylene glycol (PEG) can create a hydrophilic layer that repels peptides[8][9].
-
Proper Solution Preparation: Preparing stock solutions at high concentrations and performing serial dilutions in a matrix that mimics the experimental buffer can help mitigate losses at low concentrations[10].
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on issues related to non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| Weak or no effect of this compound at expected concentrations. | Non-specific adsorption to labware: The peptide is binding to the walls of your tubes, pipette tips, or plates, lowering the effective concentration.[3] | 1. Use low-protein-binding labware.[3]2. Include a carrier protein like 0.1% BSA in your buffers.[6]3. Prepare fresh dilutions of this compound for each experiment. |
| Off-target binding: In complex biological systems, the peptide might be binding to other proteins or lipids. | 1. Perform control experiments with a structurally similar but inactive peptide.2. Use a specific antagonist for the suspected off-target to see if the effect is reversed. | |
| High background signal in binding or imaging assays. | Non-specific binding to the assay surface: this compound may be adhering to the surface of your plate or slide.[4] | 1. Block the surface with a suitable agent (e.g., 1-5% BSA or non-fat dry milk) for 1-2 hours before adding the peptide.[5][9]2. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers.[7] |
| Binding to unintended cellular components: The peptide may be accumulating in cellular compartments other than the target channel. | 1. Optimize the peptide concentration to the lowest effective level.2. Increase the number of wash steps after incubation. | |
| High variability between experimental replicates. | Inconsistent non-specific binding: The extent of peptide adsorption may vary between wells or experiments.[3] | 1. Ensure consistent pre-treatment of all labware (e.g., blocking, washing).2. Use a master mix for preparing your this compound solutions to ensure uniformity. |
| Unexpected electrophysiological recordings (e.g., altered current kinetics). | Modulation of other ion channels: At higher concentrations, this compound can affect N- and P-type calcium channels.[1] | 1. Perform a dose-response curve to determine the optimal concentration for specific L-type channel blockade.2. Use specific blockers for other calcium channel subtypes as controls to isolate the L-type channel effect. |
| Interaction with recording apparatus: The peptide may adsorb to the glass of the patch pipette or the surface of the recording chamber. | 1. Pre-incubate the recording chamber with a blocking solution (e.g., BSA-containing buffer).2. Include a low concentration of BSA in the pipette solution if feasible for your experiment. |
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for various calcium channel subtypes. This data can help in designing experiments and interpreting results.
| Channel Type | Preparation | Parameter | Value | Reference |
| L-type | Rat cerebellar granule neurons | K₀.₅ | 0.2 nM | [1] |
| Rat olfactory bulb microsomes | Kd | 15 pM | [1] | |
| Transiently expressed α1C | IC₅₀ | 88 nM | [2] | |
| N-type | Various excitable cells | Effective blocking range | 10-100 nM | [1] |
| P-type | Various excitable cells | Effective blocking range | 10-100 nM | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess Non-Specific Binding
This protocol describes a method to determine the extent of non-specific binding of radiolabeled this compound to cell membranes.
Materials:
-
Cell membranes expressing the target calcium channel.
-
Radiolabeled this compound (e.g., ¹²⁵I-Calcicludine).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA, 150 mM NaCl).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reactions: In low-binding microcentrifuge tubes, prepare the following reactions in triplicate:
-
Total Binding: Add cell membranes (20-100 µg protein) and a fixed concentration of radiolabeled this compound to the Binding Buffer.
-
Non-Specific Binding: Add cell membranes, radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1 µM) to the Binding Buffer. The excess unlabeled ligand will displace the specific binding of the radiolabeled ligand.
-
-
Incubation: Incubate the reactions at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reactions through glass fiber filters using a vacuum manifold. This separates the membrane-bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate the average counts per minute (CPM) for each condition.
-
Specific Binding = Total Binding CPM - Non-Specific Binding CPM.
-
Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp) with Minimized Non-Specific Binding
This protocol provides guidance for applying this compound in whole-cell patch-clamp experiments while minimizing its non-specific binding.
Materials:
-
Cells expressing the target ion channels.
-
External solution (e.g., Hanks' Balanced Salt Solution).
-
Internal solution for the patch pipette.
-
This compound stock solution.
-
Bovine Serum Albumin (BSA).
-
Low-adhesion perfusion tubing.
Procedure:
-
Preparation of Solutions:
-
Prepare the external solution and add 0.1% BSA to it. This will be your control and vehicle solution.
-
Prepare the desired concentrations of this compound by diluting the stock solution in the BSA-containing external solution.
-
-
Perfusion System Setup:
-
Use perfusion tubing made of a material known for low peptide adsorption (e.g., PEEK or Teflon).
-
Before the experiment, flush the entire perfusion system with the BSA-containing external solution for at least 30 minutes to pre-coat the inner surfaces.
-
-
Cell Preparation and Recording:
-
Obtain a whole-cell patch-clamp recording from a target cell.
-
Establish a stable baseline current by perfusing the cell with the BSA-containing external solution.
-
-
This compound Application:
-
Switch the perfusion to the solution containing the desired concentration of this compound.
-
Monitor the effect of this compound on the ion channel currents.
-
-
Washout:
-
To assess the reversibility of the effect, switch the perfusion back to the BSA-containing external solution.
-
-
Data Analysis:
-
Measure the current amplitude before, during, and after this compound application to quantify the extent of block.
-
Visualizations
Caption: Workflow for a radioligand binding assay to determine specific binding.
Caption: Decision-making workflow for troubleshooting non-specific binding issues.
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of peptide-binding sites on protein surfaces: The first step towards the modeling and targeting of peptide-mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. waters.com [waters.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. e-b-f.eu [e-b-f.eu]
Technical Support Center: Troubleshooting Calcicludine's Effect on N-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges while investigating the effects of calcicludine on N-type (CaV2.2) calcium channels. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: I am not observing significant inhibition of N-type calcium channels with this compound. Is my experiment failing?
A: Not necessarily. Unlike its potent block of L-type calcium channels, this compound is a weak inhibitor of N-type (CaV2.2) calcium channels. Published data consistently show that even at high concentrations (e.g., 100 nM), this compound only modestly inhibits N-type calcium channel currents, typically by around 10%. Therefore, observing minimal inhibition is the expected outcome.
Q2: My N-type channel currents seem to increase after applying this compound. Is this an artifact?
A: This may be a genuine effect. Under specific experimental conditions, such as at relatively hyperpolarized holding potentials, this compound has been reported to cause an upregulation or potentiation of N-type calcium channel activity. This phenomenon highlights the complex modulatory effect of this compound on these channels.
Q3: The inhibitory effect of this compound on my N-type channels is inconsistent between experiments. What could be the cause?
A: Several factors can contribute to variability:
-
Peptide Stability: Ensure proper storage and handling of this compound. Lyophilized peptide should be stored at -20°C. Once reconstituted, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Health: The health and viability of your cells are paramount. Unhealthy cells can exhibit altered ion channel expression and function.
-
Seal Stability: In patch-clamp experiments, an unstable giga-ohm seal can lead to current drift and inaccurate measurements.
-
Concentration Accuracy: Verify the final concentration of this compound in your experimental solution. Errors in dilution can lead to significant variations in observed effects.
-
Voltage Protocol: As this compound's effects can be voltage-dependent, ensure you are using a consistent and appropriate voltage protocol across all experiments.
Q4: What is the mechanism of this compound's effect on N-type calcium channels?
A: The precise mechanism is not fully elucidated. For its primary target, the L-type channel, this compound is thought to act as a pore blocker. However, its weak and sometimes potentiating effect on N-type channels suggests a more complex, allosteric modulatory mechanism rather than a simple pore block. It may involve interactions with the channel's voltage-sensing domains or gating machinery.
II. Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No discernible effect of this compound on N-type currents. | Peptide degradation. | Prepare fresh aliquots of this compound from a lyophilized stock. Ensure proper storage conditions (-20°C or -80°C). |
| Incorrect concentration. | Double-check all dilution calculations and ensure accurate pipetting. | |
| Low N-type channel expression in the chosen cell line. | Verify the expression levels of CaV2.2 in your cell model using techniques like RT-PCR or Western blotting. Consider using a cell line with robust N-type channel expression. | |
| High variability in the percentage of inhibition. | Inconsistent perfusion or drug application. | Ensure the perfusion system delivers the this compound solution consistently and completely exchanges the bath solution around the cell. |
| Fluctuations in holding potential or voltage-clamp quality. | Monitor the seal resistance and holding current throughout the experiment. If the seal becomes unstable, discard the data from that cell. | |
| Cell-to-cell variability. | Increase the number of recorded cells (n) to obtain statistically significant data that accounts for biological variance. | |
| Observed potentiation of N-type currents is not reproducible. | Holding potential is not sufficiently hyperpolarized. | Systematically test a range of holding potentials (e.g., -80 mV, -100 mV, -120 mV) to determine the voltage-dependence of the potentiation effect in your system. |
| Presence of other interacting factors in the experimental solution. | Ensure the composition of your external and internal solutions is consistent and free of contaminants. | |
| Slow onset or washout of the this compound effect. | "Sticky" nature of the peptide. | Peptides can adhere to the perfusion tubing. Pre-incubating the tubing with a bovine serum albumin (BSA) solution can help to block non-specific binding sites. |
| Inefficient solution exchange. | Increase the perfusion rate or use a micro-perfusion system for faster and more localized drug application. |
III. Quantitative Data Summary
The following tables summarize the known effects of this compound on different high-voltage-activated calcium channels. Note the significant difference in potency between L-type and N-type channels.
Table 1: Inhibitory Potency (IC50) of this compound on Various Calcium Channel Subtypes
| Channel Type | Cell Type | Species | IC50 / K0.5 | Reference |
| L-type | Cerebellar Granule Neurons | Rat | 0.2 nM | |
| L-type | Cardiac CaV1.2 expressed in HEK 293 cells | - | 322 nM | |
| N-type | Expressed α1B (CaV2.2) channels | - | Weak inhibition (~10% at 100 nM) | |
| P-type | - | - | 1-5 nM |
Table 2: Reported Modulatory Effects of this compound on N-type (CaV2.2) Calcium Channels
| Effect | Experimental Condition | Magnitude of Effect | Reference |
| Weak Inhibition | Standard whole-cell patch-clamp | ~10% maximal inhibition | |
| Potentiation/Upregulation | Hyperpolarized holding potentials | Up to 50% increase in current |
IV. Experimental Protocols
Whole-Cell Patch-Clamp Recording of N-type Calcium Channels with this compound Application
This protocol provides a general framework for assessing the effect of this compound on N-type calcium channels expressed in a heterologous system (e.g., HEK293 cells) or cultured neurons.
1. Cell Preparation:
-
Culture cells
Navigating Experimental Variability with Calcicludine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Calcicludine, a potent polypeptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps), is a valuable tool for investigating high-voltage-activated calcium channels, particularly the L-type (CaV1.x) channels.[1][2] However, its experimental application can be accompanied by variability, leading to inconsistent results and challenges in data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these challenges and achieve reproducible, high-quality data.
Frequently Asked Questions (FAQs)
1. Why am I observing a different IC50 for this compound than what is reported in the literature?
This is a common and expected observation. The inhibitory concentration (IC50) of this compound is highly dependent on the specific experimental system. Several factors can contribute to this variability:
-
Tissue and Species Specificity: The affinity of this compound for L-type calcium channels varies significantly across different tissues and species.[1] For instance, the IC50 for L-type channels in rat cerebellar granule cells is approximately 0.2 nM, whereas for L-type channels in rat peripheral dorsal root ganglion (DRG) neurons, it is in the range of 60-80 nM.[1]
-
Subunit Composition: L-type calcium channels are heteromultimeric protein complexes. The specific subunit composition (α1, β, α2δ, and γ subunits) can differ between cell types, influencing the binding affinity of this compound.
-
Experimental Conditions: Variations in experimental parameters such as temperature, pH, and ion concentrations in your recording solutions can alter the toxin's activity and binding kinetics.
Recommendation: Always perform a dose-response curve in your specific experimental model to determine the empirical IC50 rather than relying solely on literature values.
2. I'm using a saturating concentration of this compound, but I'm not seeing a complete block of the L-type calcium current. Is my experiment failing?
Not necessarily. Incomplete channel blockade by this compound, even at saturating concentrations, is a documented phenomenon.[3][4] This suggests that this compound may not act as a simple pore blocker. The proposed mechanisms of action include:
-
Partial Pore Occlusion: The toxin may only partially obstruct the ion permeation pathway.[3]
-
Allosteric Modulation of Gating: this compound might affect the channel's gating mechanism, reducing the probability of the channel being in an open state rather than physically blocking the pore.[3][4]
-
Presence of Insensitive Channel Splice Variants: The target tissue might express splice variants of the L-type calcium channel that exhibit lower sensitivity to this compound.
Troubleshooting:
-
Confirm the identity and purity of your this compound stock.
-
Ensure you have reached a true saturating concentration by testing a range of higher concentrations.
-
Consider the possibility of mixed channel populations in your preparation.
3. Can I use this compound in combination with other calcium channel blockers like dihydropyridines (DHPs)?
Yes, and their interaction is an important experimental consideration. This compound and dihydropyridines (DHPs) do not compete for the same binding site. In fact, this compound has been shown to be a positive allosteric modulator of DHP binding.[5] This means that the binding of this compound to the channel can increase the affinity of DHPs for their binding site.[5]
Experimental Implication: When designing experiments involving both this compound and DHPs, be aware of this cooperative binding. The presence of one can influence the apparent potency of the other.
Data Presentation: Comparative Effects of this compound
The following tables summarize the variable inhibitory effects of this compound on L-type calcium channels across different preparations.
Table 1: IC50 Values of this compound on L-type Calcium Channels
| Preparation | Species | IC50 (nM) | Reference |
| Cerebellar Granule Cells | Rat | 0.2 | [1][6] |
| Peripheral DRG Neurons | Rat | 60-80 | [1] |
| Cardiac Cells | Rat | Not Specified | [1] |
| Transiently Expressed α1C | Not Specified | 88 | [4] |
| Wild-type CaV1.2 in HEK 293 cells | Human | 322 | [5] |
Table 2: Efficacy of this compound on Different High-Voltage-Activated Calcium Channels
| Channel Subtype | Maximal Inhibition | Key Observation | Reference |
| L-type (α1C) | ~58-63% | Incomplete block at saturating concentrations. | [4][5] |
| N-type (α1B) | ~10% | Can cause a slight upregulation of current at hyperpolarized potentials. | [4] |
| P/Q-type (α1A) | ~10% | Low sensitivity. | [4] |
| R-type (α1E) | ~10% | Low sensitivity. | [4] |
Experimental Protocols
General Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on L-type calcium currents. Specific parameters should be optimized for your cell type and recording setup.
-
Cell Preparation: Isolate and culture the cells of interest on glass coverslips suitable for microscopy and electrophysiology.
-
Solutions:
-
External Solution (in mM): 130 NMG-aspartate, 10 HEPES, 10 4-aminopyridine, 10 glucose, 10 BaCl2 (or CaCl2). Adjust pH to 7.4 and osmolarity to ~300 mOsm. The use of Ba2+ as the charge carrier can help to isolate calcium channel currents by reducing calcium-dependent inactivation.
-
Internal Solution (in mM): 140 NMG-MeSO3, 10 EGTA, 1 MgCl2, 4 MgATP, 10 HEPES. Adjust pH to 7.4 and osmolarity to ~300 mOsm.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a closed, resting state.
-
Elicit currents using a voltage step protocol (e.g., depolarizing steps to -10 mV for 200 ms).
-
Record baseline currents in the absence of this compound.
-
-
This compound Application:
-
Prepare fresh dilutions of this compound in the external solution.
-
Perfuse the cell with the this compound-containing solution. The application should be rapid to observe the onset of the block.
-
Monitor the current amplitude until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after this compound application.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway: L-type Calcium Channel Modulation
Caption: Modulation of L-type calcium channels by this compound and DHPs.
Experimental Workflow: Determining this compound IC50
Caption: Workflow for empirical IC50 determination of this compound.
Troubleshooting Logic: Inconsistent this compound Block
Caption: Troubleshooting guide for this compound experimental variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the High Cost of Calcicludine in Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The high cost of Calcicludine, a potent L-type calcium channel blocker derived from green mamba venom, presents a significant challenge in research. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments, minimize waste, and manage the associated expenses effectively.
Quick Reference: this compound Properties
| Property | Value | Source |
| Molecular Weight | ~6980 g/mol | [1](--INVALID-LINK--) |
| Amino Acid Sequence | Trp-Gln-Pro-Pro-Trp-Tyr-Cys-Lys-Glu-Pro-Val-Arg-Ile-Gly-Ser-Cys-Lys-Lys-Gln-Phe-Ser-Ser-Phe-Tyr-Phe-Lys-Trp-Thr-Ala-Lys-Lys-Cys-Leu-Pro-Phe-Leu-Phe-Ser-Gly-Cys-Gly-Gly-Asn-Ala-Asn-Arg-Phe-Gln-Thr-Ile-Gly-Glu-Cys-Arg-Lys-Lys-Cys-Leu-Gly-Lys (Disulfide bonds: Cys7-Cys57, Cys16-Cys40, Cys32-Cys53) | [1](--INVALID-LINK--) |
| Appearance | Lyophilized powder | [1](--INVALID-LINK--) |
| Solubility | Readily soluble in water | (--INVALID-LINK--) |
| Storage (Lyophilized) | -20°C | [1](2--INVALID-LINK-- |
| Storage (Reconstituted) | Aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles. | [3](4) |
Troubleshooting Guides
Issue 1: Inconsistent or No Block of L-type Calcium Currents
Question: I am not observing the expected inhibition of L-type calcium currents after applying this compound. What could be the problem?
Answer: This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reconstitution or Storage | - Ensure the lyophilized powder was stored at -20°C. - Reconstitute with sterile, high-purity water.(--INVALID-LINK--) - Aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles.[3](4) - For short-term storage, keep aliquots at -20°C. For longer-term storage, -80°C is recommended.[3](4) |
| Suboptimal Concentration | - The IC50 of this compound can vary significantly depending on the cell type and the specific L-type calcium channel subtype being studied.[5](6) - Perform a dose-response curve to determine the optimal concentration for your experimental system. - Start with a concentration range of 1-100 nM. |
| Incomplete Block | - Even at saturating concentrations, this compound may not produce a complete block of L-type calcium currents.[5](6) This is a known characteristic of the toxin. |
| Cell Type and Channel Subtype Specificity | - this compound has a high affinity for L-type calcium channels, but its potency can differ between neuronal and cardiac cells, for example.[5](6) - Be aware that it can also block N- and P-type channels at higher concentrations.[7](8) |
| Experimental Conditions | - Ensure adequate perfusion of the recording chamber to allow this compound to reach the cell. - Maintain stable recording conditions (temperature, pH) as these can affect channel gating and toxin binding. |
Issue 2: Variability in Experimental Results
Question: I am observing high variability in my results between experiments, even when using the same concentration of this compound. What could be the cause?
Answer: Variability can be frustrating and costly. Here are some factors to consider:
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variation | - If you suspect a new batch of this compound is performing differently, it is advisable to perform a new dose-response curve to confirm its potency. |
| Inconsistent Aliquoting | - Ensure that reconstituted this compound is thoroughly mixed before aliquoting to ensure a uniform concentration in each vial. |
| Cell Passage Number and Health | - Use cells within a consistent and low passage number range, as channel expression levels can change over time in culture. - Ensure cells are healthy and have a consistent morphology before starting your experiment. |
| Interaction with Other Compounds | - Be aware that this compound's binding can be allosterically modulated by other compounds, such as dihydropyridines (DHPs).[9](10) If you are co-applying other drugs, consider potential interactions. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound to maximize its stability and minimize waste?
A1:
-
Reconstitution: Allow the lyophilized powder to come to room temperature before opening the vial. Reconstitute using sterile, high-purity water.(--INVALID-LINK--) Gently swirl the vial to dissolve the powder; do not vortex. For peptides that are difficult to dissolve, sonication can be used.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is crucial to aliquot the reconstituted solution into single-use volumes.
-
Storage: Store the lyophilized powder at -20°C.[1](2--INVALID-LINK-- Once reconstituted, store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage.[3](4)
Q2: What are some cost-effective strategies for using this compound in my research?
A2:
-
Optimize Concentration: Perform a careful dose-response analysis to determine the minimal effective concentration required for your specific application. This will prevent using an excess of this expensive reagent.
-
Use a Micro-Perfusion System: For electrophysiology experiments, a rapid-exchange, single-cell perfusion system can minimize the volume of solution and, therefore, the amount of this compound used per experiment.[11](12)
-
Collaborate and Share: If possible, collaborate with other labs that use this compound to purchase larger quantities at a potentially lower cost per unit and to share aliquots.
-
Consider Alternatives for Preliminary Experiments: For initial or screening experiments, consider using less expensive, small-molecule L-type calcium channel blockers like dihydropyridines (e.g., nifedipine, nimodipine) to establish the role of these channels in your system before moving to the more specific and expensive this compound.
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound is a potent toxin and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the lyophilized powder or solutions.
-
Handling Powder: When weighing the lyophilized powder, do so in a fume hood to avoid inhalation of any airborne particles.[13](14)
-
Waste Disposal: Dispose of all waste containing this compound (e.g., pipette tips, tubes, and solutions) in designated biohazard waste containers according to your institution's guidelines.[13](14)
-
Consult the Safety Data Sheet (SDS): Always review the SDS provided by the manufacturer for specific handling and safety information.
Quantitative Data
The inhibitory potency of this compound varies depending on the specific L-type calcium channel subtype and the cellular context. Below is a summary of reported IC50 and K0.5 values.
| Channel/Cell Type | Inhibitory Concentration | Assay Type | Source |
| L-type Ca²⁺ channels (transiently expressed α1C) | IC50 = 88 nM | Electrophysiology | [15](15) |
| L-type Ca²⁺ channels (rat cerebellar granule neurons) | K0.5 = 0.2 nM | Electrophysiology | [16](16) |
| High-threshold Ca²⁺ channels (L-, N-, or P-type) | 10-100 nM range | Voltage-clamp | [16](16) |
| Rat peripheral DRG neuronal L-type channels | IC50 = 60-80 nM | Not specified | [5](6) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording L-type calcium currents and assessing their inhibition by this compound.
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.
Procedure:
-
Prepare cells on coverslips suitable for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents using a voltage step protocol (e.g., step to 0 mV for 200 ms).
-
Establish a stable baseline recording of the calcium current for at least 5 minutes to monitor for rundown.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the calcium currents in the presence of this compound until a steady-state block is achieved.
-
Wash out the this compound by perfusing with the control external solution. Note that the block by this compound can be slowly reversible or irreversible at higher concentrations.
Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of intracellular calcium changes in response to stimuli and their inhibition by this compound.
Reagents:
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HEPES
Procedure:
-
Plate cells on glass-bottom dishes or coverslips suitable for imaging.
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the cells with an appropriate agonist (e.g., high potassium solution to depolarize the cells and open L-type calcium channels).
-
Record the changes in the 340/380 nm fluorescence ratio, which reflects changes in intracellular calcium concentration.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for an appropriate time before stimulating.
Visualizations
L-type Calcium Channel Signaling Pathway
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 4. qkine.com [qkine.com]
- 5. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 12. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainvta.tech [brainvta.tech]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Calcicludine in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of calcicludine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps). Its primary targets are high-voltage-activated (HVA) calcium channels, with a particularly high affinity for L-type calcium channels.[1] It also exhibits inhibitory activity against N-type and P-type calcium channels, although its potency can vary depending on the tissue and species.[1]
Q2: Is this compound known to have off-target effects on potassium channels?
Due to its structural homology to dendrotoxins, which are known potassium channel blockers, it has been hypothesized that this compound might also affect potassium channels. However, studies have shown that even at high concentrations, this compound does not inhibit dendrotoxin-sensitive potassium channels in neurons.[1] Therefore, direct inhibition of these specific potassium channels is not considered a likely off-target effect.
Q3: What are the known IC50 values for this compound on its primary targets?
The inhibitory concentration (IC50) of this compound varies depending on the specific calcium channel subtype and the experimental system. The following table summarizes reported IC50 values.
| Target Channel | Cell Type/Tissue | IC50 (nM) |
| L-type | Rat cerebellar granule cells | 0.2 |
| L-type | Rat peripheral DRG neurons | 60-80 |
| L-type | Generic | 88 |
| N-type | Not specified | 10-100 |
| P-type | Not specified | 10-100 |
Q4: Can this compound affect intracellular calcium signaling downstream of channel blockade?
Yes. By blocking the entry of calcium through L-, N-, and P-type channels, this compound will indirectly affect a multitude of intracellular signaling pathways that are dependent on calcium influx. These can include, but are not limited to, gene expression, enzyme activation, and neurotransmitter release. It is crucial to distinguish these secondary, on-target pathway effects from direct, off-target interactions of this compound with other cellular components.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays and provides steps to differentiate on-target from potential off-target effects.
Problem 1: Unexpected cytotoxicity observed in a cell viability assay.
-
Possible Cause 1 (On-target): The cell line being used is highly dependent on calcium influx through L-, N-, or P-type channels for survival. Prolonged blockade of these channels by this compound could lead to apoptosis or cell death.
-
Possible Cause 2 (Potential Off-target): At high concentrations, this compound may have uncharacterized cytotoxic effects unrelated to its primary targets.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: An observed phenotypic change does not align with the known function of L-type calcium channels in the experimental system.
-
Possible Cause 1 (On-target): The phenotype may be mediated by N- or P-type calcium channels, which are also inhibited by this compound. The specific roles of these channel subtypes may not be as well-characterized in your cell type.
-
Possible Cause 2 (Potential Off-target): The observed effect is due to an uncharacterized interaction of this compound with another cellular target.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology for Off-Target Ion Channel Activity
This protocol is designed to assess the inhibitory effect of this compound on non-target ion channels expressed in a suitable cell line (e.g., HEK293 cells expressing specific potassium channels).
-
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest to 70-80% confluency.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution. The composition of the internal and external solutions will depend on the specific ion channel being studied.
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol appropriate for activating the ion channel of interest.
-
Record baseline currents in the absence of this compound.
-
-
This compound Application: Perfuse the cell with the external solution containing this compound at various concentrations (ranging from nanomolar to high micromolar to test for low-affinity interactions).
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the percentage of inhibition against the this compound concentration to determine if there is a dose-dependent effect.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to determine if this compound directly binds to proteins other than its known targets within a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or a high concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble protein fraction.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the amount of a specific protein of interest in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Interpretation: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
Signaling Pathway Considerations
Blockade of high-voltage-activated calcium channels by this compound can have widespread effects on intracellular signaling. The following diagram illustrates the central role of calcium influx in cellular signaling cascades. When interpreting results, it is essential to consider these downstream consequences of on-target channel blockade.
Caption: On-target effects of this compound on calcium signaling.
References
Validation & Comparative
A Comparative Analysis of Calcicludine and Dendrotoxin-I Channel Selectivity
An essential guide for researchers navigating the complex landscape of ion channel pharmacology, this document provides a detailed comparison of calcicludine and dendrotoxin-I. By examining their respective selectivity for calcium and potassium channels, we offer insights into their mechanisms of action, supported by quantitative data and experimental protocols.
Introduction
This compound (CaC) and dendrotoxin-I (DTX-I) are potent neurotoxins derived from the venom of mamba snakes. While structurally related, they exhibit remarkably distinct pharmacological profiles. This compound, isolated from the green mamba (Dendroaspis angusticeps), is a recognized blocker of high-voltage-activated (HVA) calcium channels, with a particular affinity for the L-type subtype.[1][2] In contrast, dendrotoxin-I, from the black mamba (Dendroaspis polylepis polylepis), is a potent and selective blocker of specific voltage-gated potassium (Kv) channels.[3][4] This guide delves into the specifics of their channel selectivity, presenting key quantitative data, outlining the experimental methods used for their characterization, and visualizing their impact on cellular signaling.
Quantitative Comparison of Channel Selectivity
The precise inhibitory actions of this compound and dendrotoxin-I have been quantified against a range of ion channel subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, providing a clear comparison of their potency and selectivity.
Table 1: this compound (CaC) Inhibitory Activity
| Target Channel Subtype | Test System | Key Parameter | Value (nM) | Reference |
| L-type (α1C) | Cerebellar Granule Neurons | K₀.₅ | 0.2 | [5] |
| L-type (α1C) | Rat Peripheral DRG Neurons | IC₅₀ | 60-80 | [2] |
| L-type (α1C) | Transiently Expressed | IC₅₀ | 88 | [2][6] |
| L-type (CaV1.2) | HEK 293 Cells | IC₅₀ | 322 | [7] |
| N-type (α1B) | Transiently Expressed | % Inhibition | ~10% | [6] |
| P/Q-type (α1A) | Transiently Expressed | % Inhibition | ~10% | [6] |
| R-type (α1E) | Transiently Expressed | % Inhibition | ~10% | [6] |
Note: The affinity of this compound for L-type channels can vary significantly depending on the tissue and experimental setup.[2]
Table 2: Dendrotoxin-I (DTX-I) Inhibitory Activity
| Target Channel Subtype | Test System | Key Parameter | Value (nM) | Reference |
| Ca²⁺-activated K⁺ (Maxi-K) | Rat Skeletal Muscle (Planar Bilayers) | Kₑ | 90 | [4][8] |
| Voltage-gated K⁺ Channels | Neuronal Tissue | - | Potent Blocker | [3] |
Note: Dendrotoxin-I is a well-established blocker of various voltage-sensitive K⁺ channels, though specific IC₅₀ values for subtypes like Kv1.1, Kv1.2, and Kv1.6 are more commonly associated with the broader dendrotoxin family.
Mechanism of Action and Signaling Pathways
The distinct channel preferences of this compound and dendrotoxin-I lead to divergent effects on cellular excitability and signaling.
This compound: Modulator of Calcium Influx
This compound primarily targets high-voltage-activated calcium channels, with a pronounced selectivity for the L-type.[1][2] By blocking these channels, it inhibits the influx of calcium ions (Ca²⁺) into the cell. This reduction in intracellular calcium can disrupt a multitude of downstream processes, including neurotransmitter release, muscle contraction, and gene expression. The mode of action is complex, suggested to involve either a partial pore block or an allosteric effect on channel gating, as even at saturating concentrations, the block is often incomplete (~60%).[6][9]
Caption: this compound signaling pathway.
Dendrotoxin-I: Controller of Membrane Repolarization
Dendrotoxin-I acts on voltage-gated potassium channels, which are crucial for repolarizing the cell membrane following an action potential.[3][10] By blocking the efflux of potassium ions (K⁺), DTX-I prolongs the duration of action potentials. This extended depolarization enhances the release of neurotransmitters like acetylcholine at the neuromuscular junction, leading to muscle hyperexcitability.[10] Dendrotoxin-I is also known to inhibit Ca²⁺-activated potassium channels.[4]
Caption: Dendrotoxin-I signaling pathway.
Experimental Protocols
The characterization of ion channel blockers like this compound and dendrotoxin-I relies heavily on electrophysiological techniques, primarily the patch-clamp method.[11][12]
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the measurement of ionic currents across the entire cell membrane.[11][12] It is the principal method used to determine the IC₅₀ values and the effects of toxins on channel kinetics.
Methodology:
-
Cell Preparation: A single cell (e.g., a neuron or a HEK-293 cell transiently expressing the ion channel of interest) is isolated in a culture dish.[13]
-
Micropipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is precisely positioned onto the cell membrane.
-
Gigaohm Seal Formation: Gentle suction is applied to the micropipette, forming a high-resistance (gigaohm) seal between the glass tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing direct electrical and molecular access to the cell's interior.[11]
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific holding potential. Voltage steps or ramps are then applied to elicit ion channel activity.[14] The resulting ionic currents are recorded before, during, and after the application of the toxin (e.g., this compound or dendrotoxin-I) to the extracellular bath solution.[13]
-
Data Analysis: The peak current amplitude at a specific test potential is measured at various toxin concentrations. The percentage of current inhibition is plotted against the logarithm of the toxin concentration, and the data are fitted with a Hill equation to determine the IC₅₀ value.[13]
Caption: Experimental workflow for patch-clamp analysis.
Solutions:
-
Extracellular Solution (example for Ca²⁺ currents): Typically contains (in mM): 140 NaCl, 1 CaCl₂, 1.5 MgCl₂, 10 HEPES, 10 Glucose. pH is adjusted to 7.4. To isolate calcium currents, Na⁺ channels can be blocked with tetrodotoxin (TTX) and K⁺ channels are blocked by substituting Cs⁺ for K⁺.[13]
-
Intracellular (Pipette) Solution (example): Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH is adjusted to 7.2.
Cross-Reactivity and Selectivity Considerations
While this compound and dendrotoxins are highly selective, they are not absolutely specific.
-
This compound: Structurally homologous to dendrotoxins, this compound has been shown to have no effect on dendrotoxin-sensitive potassium channels, even at high concentrations, underscoring its selectivity for calcium channels.[2][5]
-
Dendrotoxins: The dendrotoxin family is primarily known for blocking Kv channels.[10] However, some studies have shown that certain dendrotoxins can also affect other channel types. For instance, γ-dendrotoxin can block large-conductance Ca²⁺-activated K⁺ (BK) channels, and α-dendrotoxin may inhibit acid-sensing ion channels (ASICs) at high nanomolar to micromolar concentrations.[15][16]
Conclusion
This compound and dendrotoxin-I serve as powerful pharmacological tools for dissecting the roles of specific ion channels in physiological and pathological processes. This compound is a potent and selective blocker of high-voltage-activated calcium channels, particularly the L-type, making it invaluable for studying calcium-dependent signaling.[1][5] Dendrotoxin-I is a highly specific inhibitor of certain voltage-gated potassium channels, providing a means to investigate their role in neuronal excitability and neurotransmitter release.[3][17] A thorough understanding of their distinct selectivity, supported by the quantitative data and experimental frameworks presented here, is crucial for their effective application in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dendrotoxin [chemeurope.com]
- 4. latoxan.com [latoxan.com]
- 5. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subconductance behavior in a maxi Ca2(+)-activated K+ channel induced by dendrotoxin-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dendrotoxin - Wikipedia [en.wikipedia.org]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gamma-Dendrotoxin blocks large conductance Ca2+-activated K+ channels in neuroblastoma cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. α-Dendrotoxin inhibits the ASIC current in dorsal root ganglion neurons from rat [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the potassium channel blocking dendrotoxins on acetylcholine release and motor nerve terminal activity - PMC [pmc.ncbi.nlm.nih.gov]
L-Type Calcium Channel Inhibition: A Comparative Analysis of Calcicludine and Dihydropyridines
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two key classes of L-type calcium channel inhibitors.
In the landscape of cellular signaling and drug discovery, the precise modulation of ion channels is paramount. L-type calcium channels (LTCCs), pivotal in processes ranging from muscle contraction to gene expression, are key therapeutic targets. This guide provides a detailed comparison of two distinct classes of LTCC inhibitors: the peptide toxin calcicludine and the widely used synthetic compounds, dihydropyridines. We delve into their mechanisms of action, present quantitative data on their efficacy, and outline the experimental protocols for their characterization.
Mechanism of Action: A Tale of Two Binding Sites
This compound, a 60-amino acid polypeptide derived from the venom of the green mamba (Dendroaspis angusticeps), and dihydropyridines, a class of organic small molecules, both effectively inhibit L-type calcium channels.[1][2] However, they achieve this through distinct binding sites and a fascinating allosteric relationship.
This compound binds to the outer vestibule of the LTCC pore.[1][3] This interaction is thought to either physically obstruct the channel or induce a conformational change that prevents ion passage.[4][5]
Dihydropyridines , on the other hand, bind to a separate, well-defined site on the α1 subunit of the channel, located at the interface between repeats III and IV.[6] Their binding is state-dependent, showing higher affinity for the open or inactivated states of the channel.[6]
Interestingly, the binding of these two inhibitors is not mutually exclusive but rather cooperative. This compound has been shown to be a positive allosteric modulator of dihydropyridine binding, meaning the binding of this compound increases the affinity of dihydropyridines for their site.[1][3] This suggests that both molecules stabilize a similar non-conducting state of the channel through different structural interactions.[1][3]
Quantitative Comparison of Inhibitory Potency
The efficacy of channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following tables summarize reported values for this compound and various dihydropyridines. It is important to note that these values can vary depending on the specific channel isoform, tissue type, and experimental conditions.
Table 1: Inhibitory Potency of this compound on L-type Calcium Channels
| Parameter | Value | Cell Type/Tissue | Reference |
| IC50 | 88 nM | Transiently expressed α1C | [4][7] |
| IC50 | 0.2 nM | Cerebellar granule neurons | [2][8] |
| IC50 | 60-80 nM | Rat peripheral DRG neurons | [2] |
| K0.5 | 0.2 nM | Rat cerebellar granule neurons | [8] |
| KCaC | 0.3 µM | Wild-type CaV1.2 | [1][9] |
Table 2: Inhibitory Potency of Dihydropyridines on L-type Calcium Channels
| Compound | Parameter | Value | Cell Type/Tissue | Reference |
| Nitrendipine | IC50 | 0.26 nM | Rat Brain | [10] |
| Nifedipine | IC50 | 1.1 nM | Rat Brain | [10] |
| Cilnidipine | IC50 | 10 nM | Rat aortic A7r5 cells | [11] |
| Isradipine | IC50 | 33 nM | iN cells | [12] |
| Amlodipine | IC50 | 0.18 µg/ml | A7r5 cells | [13] |
Off-Target Effects and Selectivity
An ideal inhibitor exhibits high selectivity for its intended target. While both this compound and dihydropyridines are potent LTCC blockers, considerations of their off-target effects are crucial.
This compound , despite its structural homology to dendrotoxins that target potassium channels, shows high selectivity for calcium channels.[2] At higher concentrations, it can also inhibit N- and P-type calcium channels.[2]
Dihydropyridines are generally selective for L-type calcium channels, particularly the CaV1.2 isoform.[14][15] However, some dihydropyridines have been reported to interact with other receptors, such as muscarinic and alpha-adrenergic receptors, at concentrations significantly higher than those required for LTCC inhibition.[16] Furthermore, the sensitivity to dihydropyridines can vary among different L-type channel isoforms, with CaV1.3 being less sensitive than CaV1.2.[15]
Experimental Protocols
The characterization of L-type calcium channel inhibitors relies on a combination of electrophysiological and biochemical assays. Here, we outline the general methodologies for two key experiments.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique allows for the direct measurement of ion channel activity in live cells.
Objective: To determine the effect of the inhibitor on the amplitude and kinetics of L-type calcium currents.
Methodology:
-
Cell Preparation: Culture cells expressing the L-type calcium channel of interest (e.g., HEK293 cells transfected with the channel subunits or primary cells like cardiomyocytes or neurons).
-
Recording Configuration: Establish a whole-cell patch-clamp recording.
-
Solution Composition: Use an external solution containing a charge carrier for the calcium channel (e.g., Ba²⁺ to avoid calcium-dependent inactivation) and an internal solution to control the intracellular environment.
-
Voltage Protocol: Apply a voltage protocol to activate the L-type calcium channels. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that elicits a maximal current (e.g., +10 mV).
-
Inhibitor Application: Perfuse the cells with a control solution and then with solutions containing increasing concentrations of the inhibitor.
-
Data Analysis: Measure the peak current amplitude at each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
References
- 1. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound binding to the outer pore of L-type calcium channels is allosterically coupled to dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Calcicludine's L-Type Calcium Channel Blockade: A Comparative Guide with Genetic Knockouts
I have gathered a substantial amount of information on calcicludine, CaV1.2 and CaV1.3 knockout phenotypes, and relevant experimental protocols. I have found specific IC50 values for this compound and quantitative data on the effects of the genetic knockouts in various systems, including neuronal, cardiovascular, and auditory. I have also found detailed protocols for whole-cell patch-clamp and calcium imaging using Fura-2.
While a single paper that directly compares this compound's effects to knockout phenotypes in the exact same experimental setup remains elusive, I have enough information to draw strong parallels and create the comparison guide as requested. I can structure the guide by physiological system, presenting the effects of this compound alongside the knockout phenotypes for a clear comparison. The detailed protocols I've found can be adapted to the specific context of validating this compound. I also have information on other L-type calcium channel blockers to provide a broader context.
Therefore, I can now proceed with synthesizing the collected information and generating the final response without needing further Google searches.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of this compound, a potent L-type calcium channel blocker, with the physiological and behavioral phenotypes observed in genetic knockout models of the principal L-type calcium channel subunits, CaV1.2 and CaV1.3. By juxtaposing data from pharmacological blockade and genetic ablation, this document offers a robust framework for validating this compound's mechanism of action and understanding the functional roles of these critical ion channels.
Quantitative Comparison of this compound Blockade and Genetic Knockout Phenotypes
The following tables summarize the quantitative effects of this compound on L-type calcium channel activity and compare them with the phenotypic consequences of genetically removing the CaV1.2 or CaV1.3 subunits.
Table 1: this compound Inhibition of L-Type Calcium Channels
| Parameter | Cell Type | Value | Reference |
| IC50 | Rat Cerebellar Granule Neurons | 0.2 nM | [1] |
| Rat Peripheral DRG Neurons | 60-80 nM | [2] | |
| HEK 293 cells expressing cardiac CaV1.2 | 322 nM | [3] | |
| Percentage of Block | L-type current in rat ventricular myocytes | ~60% (at saturating concentrations) | [4] |
Table 2: Phenotypic Consequences of CaV1.2 Knockout in Mice
| Phenotype | System | Quantitative Change | Reference |
| Neuronal Function | Hippocampal Long-Term Potentiation (LTP) | Significantly reduced LTP after theta burst stimulation (fEPSP slope: 128 ± 6% in KO vs. 166 ± 10% in WT) | [5] |
| Hippocampal NMDAR-independent LTP | Significantly reduced LTP (fEPSP slope: ~136% in KO vs. ~167% in WT) | [6] | |
| Behavior | Associative Learning | Impaired in both sexes | [7] |
| Motor Performance Learning | Impaired in female mice | [7] | |
| Social Preference | Impaired in male mice | [7] | |
| Stress Coping Behavior | Disrupted active-coping in forced swim test | [8] | |
| Cardiovascular | Myocardial Contractility | Reduced to 14 ± 1% of control values in homozygous KO leading to lethality | [2] |
Table 3: Phenotypic Consequences of CaV1.3 Knockout in Mice
| Phenotype | System | Quantitative Change | Reference |
| Auditory Function | Auditory Brainstem Response (ABR) | Absent or significantly elevated thresholds (>80 dB SPL in KO vs. ~18 dB SPL in WT) | [3] |
| Inner Hair Cell Development | Arrested differentiation | [3] | |
| Cardiovascular Function | Sinoatrial Node Pacemaking | Severe bradycardia and arrhythmias | [8][9] |
| Behavior | Motor Performance & Associative Learning | Deficits in rotarod learning and gait adaptation | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's blocking effect.
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-Type Calcium Currents
This protocol is designed to record L-type calcium currents from cultured neurons or cardiomyocytes and to assess their blockade by this compound.[11][12][13][14]
Materials:
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Inverted microscope with appropriate optics
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest (e.g., primary hippocampal neurons, neonatal rat ventricular myocytes)
-
External (bath) solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Prepare and plate cells on glass coverslips suitable for recording.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
Record baseline L-type calcium currents. These currents are typically sustained and activate at depolarized potentials.
-
Perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
After a stable block is achieved, repeat the voltage-step protocol to record the inhibited currents.
-
Analyze the data by measuring the peak current amplitude at each voltage step before and after this compound application to determine the percentage of block and construct a dose-response curve to calculate the IC50.
Cellular Calcium Imaging with Fura-2
This protocol allows for the measurement of changes in intracellular calcium concentration in response to depolarization and the effect of this compound on these changes.[1][2][4][15]
Materials:
-
Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation wavelengths of 340 nm and 380 nm, and an emission filter at 510 nm)
-
High-speed camera
-
Cell culture of interest plated on glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
High potassium solution (e.g., HBSS with elevated KCl, maintaining osmolarity by reducing NaCl)
-
This compound stock solution
Procedure:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO and then diluting it in HBSS to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (0.02%) to aid in dye loading.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Stimulate the cells to induce calcium influx by switching the perfusion to a high potassium solution. This will depolarize the cells and open voltage-gated calcium channels.
-
Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.
-
After recording the baseline response, wash the cells with HBSS and then incubate with this compound at the desired concentration for an appropriate time.
-
Repeat the stimulation with high potassium solution in the presence of this compound and record the fluorescence ratio.
-
Analyze the data by calculating the change in the 340/380 nm ratio in response to depolarization in the absence and presence of this compound to quantify the inhibitory effect.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental logic.
Caption: L-type calcium channel signaling pathway.
Caption: Experimental workflow for validating this compound.
Caption: Logical relationship between blockade and knockout.
Comparison with Other L-Type Calcium Channel Blockers
This compound's mechanism of action can be further understood by comparing it to other classes of L-type calcium channel blockers.
-
Dihydropyridines (e.g., Nifedipine, Amlodipine): These are synthetic small molecules that primarily act on the vascular smooth muscle, leading to vasodilation.[16][17][18][19] They bind to a specific site on the α1 subunit of the L-type calcium channel.[16][19]
-
Phenylalkylamines (e.g., Verapamil): This class of blockers exhibits more prominent effects on the heart, reducing heart rate and contractility, in addition to causing vasodilation.[17][18] They have a different binding site on the α1 subunit compared to dihydropyridines.[16]
-
Benzothiazepines (e.g., Diltiazem): These blockers have intermediate effects on both the heart and vascular smooth muscle.[17]
In contrast to these synthetic blockers, This compound is a peptide toxin that acts as a pore blocker, though its exact mechanism is still under investigation.[2] Its high affinity and specificity for certain neuronal L-type calcium channels make it a valuable research tool for dissecting the specific roles of these channels in neuronal function. The comparison with genetic knockouts provides a powerful approach to validate its on-target effects and interpret experimental findings.
References
- 1. news-medical.net [news-medical.net]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cochlea-Specific Deletion of Cav1.3 Calcium Channels Arrests Inner Hair Cell Differentiation and Unravels Pitfalls of Conditional Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Loss of Cav1.2 channels impairs hippocampal theta burst stimulation-induced long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Hippocampal Cav1.2 Ca2+ Channels in NMDA Receptor-Independent Synaptic Plasticity and Spatial Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal deletion of CaV1.2 is associated with sex-specific behavioral phenotypes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role of L-type Cav1.3 Ca2+ channels in cardiac pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pathophysiology of Cav1.3 L-type calcium channels in the heart [frontiersin.org]
- 10. Frontiers | Cochlea-Specific Deletion of Cav1.3 Calcium Channels Arrests Inner Hair Cell Differentiation and Unravels Pitfalls of Conditional Mouse Models [frontiersin.org]
- 11. axolbio.com [axolbio.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. google.com [google.com]
- 17. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical use of calcium channel blockers as ventricular unloading agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Comparative Analysis of Calcicludine and Other Mamba Toxins
<
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms and properties of key toxins isolated from mamba venom.
Mamba snake venoms are a rich source of potent and highly specific neurotoxins that have become invaluable tools in neuroscience research and drug discovery. These toxins, while originating from the same family of snakes (Dendroaspis), exhibit remarkably diverse mechanisms of action by targeting different key components of the nervous system. This guide provides a comparative analysis of three prominent mamba toxins: calcicludine, dendrotoxins, and fasciculins, focusing on their molecular targets, physiological effects, and the experimental methodologies used to characterize them.
Executive Summary
This guide delves into a comparative analysis of three classes of mamba toxins, highlighting their distinct molecular targets and physiological consequences:
-
This compound: A potent blocker of high-voltage-activated (HVA) calcium channels, with a particular affinity for the L-type subfamily.[1][2]
-
Dendrotoxins: A family of toxins that selectively inhibit certain subtypes of voltage-gated potassium channels (Kv), primarily Kv1.1, Kv1.2, and Kv1.6.[3][4]
-
Fasciculins: Powerful inhibitors of the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses.[5][6]
Toxin Comparison at a Glance
The following table summarizes the key characteristics of this compound, dendrotoxins (represented by α-dendrotoxin), and fasciculins (represented by fasciculin II).
| Feature | This compound | α-Dendrotoxin | Fasciculin II |
| Source | Green Mamba (Dendroaspis angusticeps)[2] | Green Mamba (Dendroaspis angusticeps)[3] | Green Mamba (Dendroaspis angusticeps)[7] |
| Molecular Weight | ~7 kDa | ~7 kDa[8] | ~6.7 kDa |
| Primary Target | High-Voltage-Activated Ca2+ Channels (especially L-type)[2] | Voltage-Gated K+ Channels (Kv1.1, Kv1.2, Kv1.6)[3][4] | Acetylcholinesterase (AChE) |
| Mechanism of Action | Pore block/Gating modification of Ca2+ channels[2][9] | Pore block of K+ channels[8] | Steric hindrance of AChE active site[7][10] |
| Potency (IC50 / Ki) | IC50: 0.2 nM - 88 nM (L-type Ca2+ channels, tissue-dependent)[2] | IC50: ~1 nM (Kv1.1, Kv1.2)[3][4] | Ki: ~0.11 - 0.3 nM (AChE, species-dependent)[7] |
| Physiological Effect | Inhibition of Ca2+ influx, affecting neurotransmitter release and muscle contraction[11] | Prolonged action potentials, enhanced neurotransmitter release, muscle hyperexcitability[8] | Muscle fasciculations, paralysis due to excess acetylcholine[5][6] |
Signaling Pathways and Mechanisms of Action
The distinct targets of these toxins result in profoundly different impacts on neuronal signaling.
This compound and L-type Calcium Channel Signaling
This compound primarily targets L-type voltage-gated calcium channels, which are crucial for a variety of cellular processes, including muscle contraction, hormone and neurotransmitter release, and gene expression.[11] By blocking these channels, this compound inhibits the influx of calcium ions, thereby disrupting these downstream signaling events. The activation of L-type calcium channels can lead to the activation of transcription factors like CREB and MEF-2 through pathways involving CaMKII and the Ras/MAPK pathway.
Caption: this compound blocks L-type calcium channels, inhibiting downstream signaling.
Dendrotoxins and Potassium Channel Modulation
Dendrotoxins, such as α-dendrotoxin, block specific voltage-gated potassium channels (Kv1 family).[3] These channels are critical for repolarizing the neuronal membrane after an action potential, thereby controlling neuronal excitability and neurotransmitter release.[8][12] By inhibiting these channels, dendrotoxins prolong the duration of the action potential. This extended depolarization leads to a greater influx of calcium through voltage-gated calcium channels at the presynaptic terminal, resulting in enhanced neurotransmitter release.[8]
Caption: Dendrotoxin blocks Kv1 channels, enhancing neurotransmitter release.
Fasciculins and Acetylcholinesterase Inhibition
Fasciculins are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6][13] By binding to the peripheral anionic site of AChE, fasciculin sterically blocks the entry of ACh into the enzyme's active site.[7][14] This inhibition leads to an accumulation of ACh in the synapse, resulting in prolonged and excessive stimulation of both nicotinic and muscarinic acetylcholine receptors.[15] This overstimulation is responsible for the characteristic muscle fasciculations (involuntary twitching) caused by this toxin.[5][6]
Caption: Fasciculin inhibits AChE, leading to excessive ACh signaling.
Experimental Protocols
Characterizing the activity of these toxins requires specific experimental approaches. Below are overviews of the key methodologies.
Electrophysiology (Patch-Clamp) for Ion Channel Blockers
Objective: To measure the effect of toxins like this compound and dendrotoxins on ion channel currents.
Methodology:
-
Cell Preparation: Use cell lines (e.g., HEK293, CHO) stably or transiently expressing the specific ion channel of interest (e.g., CaV1.2 or Kv1.1), or primary neurons.[16][17]
-
Recording Configuration: The whole-cell patch-clamp configuration is typically used to record currents from the entire cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the opening of the target ion channels. For example, to study L-type calcium channels, the cell might be held at a negative potential (e.g., -100 mV) and then depolarized to a positive potential (e.g., -10 mV) to activate the channels.[17]
-
Toxin Application: A baseline current is recorded, after which the toxin is applied to the cell bath at various concentrations.
-
Data Analysis: The peak current amplitude before and after toxin application is measured. A dose-response curve is generated by plotting the percentage of current inhibition against the toxin concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited).[9][16]
Caption: Workflow for characterizing ion channel blockers using patch-clamp.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To quantify the inhibitory effect of fasciculin on AChE activity.
Methodology (Ellman's Method): [18][19]
-
Principle: This is a colorimetric assay. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[18][19] The rate of color development is proportional to AChE activity.
-
Procedure:
-
In a 96-well plate, add AChE enzyme solution, buffer, and various concentrations of the inhibitor (fasciculin). A control well with no inhibitor is also prepared.[19][20]
-
Incubate the mixture for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.[18][19]
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.[18]
-
-
Data Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition for each fasciculin concentration is determined relative to the control. These values are then used to calculate the IC50 or Ki value for the toxin.[19]
Conclusion
This compound, dendrotoxins, and fasciculins, all derived from mamba venom, exemplify the principle of molecular specificity in toxicology and pharmacology. Their distinct targets—voltage-gated calcium channels, voltage-gated potassium channels, and acetylcholinesterase, respectively—lead to unique and potent physiological effects. Understanding these differences is paramount for researchers using these toxins as pharmacological tools to dissect complex neural processes and for professionals in drug development seeking to design novel therapeutics by targeting these same pathways. The experimental protocols outlined provide a foundational framework for the continued study and comparison of these and other neurotoxins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent studies on dendrotoxins and potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twenty years of dendrotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasciculin - Wikipedia [en.wikipedia.org]
- 6. Fasciculin, a powerful anticholinesterase polypeptide from Dendroaspis angusticeps venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dendrotoxin - Wikipedia [en.wikipedia.org]
- 9. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction kinetics of reversible inhibitors and substrates with acetylcholinesterase and its fasciculin 2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholine - Wikipedia [en.wikipedia.org]
- 14. [The fasciculin-acetylcholinesterase interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. The relative potencies of dendrotoxins as blockers of the cloned voltage-gated K+ channel, mKv1.1 (MK-1), when stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Unmasking Calcicludine's Secrets: A Guide to Validating Binding Sites with Chimeric Channels
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the binding sites of calcicludine, a potent L-type calcium channel blocker. Leveraging chimeric channel technology, we delve into the experimental data and protocols that illuminate the molecular interactions of this important toxin.
This compound (CaC), a 60-amino acid polypeptide from the venom of the green mamba snake (Dendroaspis angusticeps), is a high-affinity blocker of high-threshold voltage-gated calcium channels, showing particular potency for the L-type (CaV1.2) channels crucial in cardiovascular function.[1][2][3] Understanding the precise binding location of this compound is paramount for the development of novel therapeutics targeting these channels. The use of chimeric ion channels, where domains of one channel are swapped with those of another, has proven to be a powerful tool in dissecting the molecular determinants of drug and toxin binding.[3][4]
This guide will compare the binding of this compound to wild-type and chimeric L-type calcium channels, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Comparative Analysis of this compound Binding Affinity
The affinity of this compound for L-type calcium channels can be significantly altered by creating chimeric channels, where domains from a this compound-sensitive channel (like CaV1.2) are replaced with corresponding domains from a less sensitive channel (such as CaV2.3). This approach helps to pinpoint the specific domains and even individual amino acid residues critical for high-affinity binding.
| Channel Type | Description | This compound Affinity (K₀.₅ / IC₅₀ / Kₑ) | Reference |
| Wild-Type Channels | |||
| L-type (neuronal) | Native channels in cerebellar granule neurons | 0.2 nM (K₀.₅) | [1][2] |
| L-type (CaV1.2) | Recombinantly expressed in HEK293 cells | 88 nM (IC₅₀) | [3] |
| Chimeric Channels | |||
| CaV1.2 with Domain I from CaV2.3 | Domain I of CaV1.2 replaced with CaV2.3 | Reduced block | [4] |
| CaV1.2 with Domain II from CaV2.3 | Domain II of CaV1.2 replaced with CaV2.3 | Reduced block | [4] |
| CaV1.2 with Domain III from CaV2.3 | Domain III of CaV1.2 replaced with CaV2.3 | Greatest reduction in block | [4] |
| Mutant Channels | |||
| Mut-A (in Domain III of CaV1.2) | Alanine substitution of three acidic residues | Insensitive to this compound | [4] |
| Mut-C (in Domain III of CaV1.2) | Alanine substitution of three acidic residues | Insensitive to this compound | [4] |
| E1122A (in Domain III of CaV1.2) | Single alanine substitution | 1.14 µM (Kₑ) | [4][5][6] |
| D1127A (in Domain III of CaV1.2) | Single alanine substitution | 2.00 µM (Kₑ) | [4][5][6] |
| D1129A (in Domain III of CaV1.2) | Single alanine substitution | 20.5 µM (Kₑ) | [4][5][6] |
K₀.₅: Half-maximal blocking concentration; IC₅₀: Half-maximal inhibitory concentration; Kₑ: Equilibrium dissociation constant.
The data clearly indicates that while this compound interacts with multiple domains of the CaV1.2 channel, Domain III contains the most critical determinants for high-affinity binding.[4] Site-directed mutagenesis within this domain has further pinpointed specific acidic amino acid residues as being essential for the interaction.
Experimental Protocols
The validation of this compound binding sites using chimeric channels involves a series of sophisticated molecular biology and electrophysiology techniques.
Construction of Chimeric CaV1.2/CaV2.3 Channels
A common strategy to create chimeric channels is through a multi-step PCR-based approach.[7][8]
Objective: To replace specific domains of the this compound-sensitive CaV1.2 channel with the corresponding domains from the less sensitive CaV2.3 channel.
Methodology:
-
Template DNA: Plasmids containing the full-length cDNA for the α1 subunits of human CaV1.2 and CaV2.3 are used as templates.
-
Primer Design: Overlapping primers are designed to flank the domain to be swapped. These primers contain sequences complementary to both CaV1.2 and CaV2.3 at the desired junction points.
-
PCR Amplification: Three separate PCR reactions are typically performed:
-
Amplification of the N-terminal fragment of CaV1.2 up to the start of the target domain.
-
Amplification of the target domain from CaV2.3.
-
Amplification of the C-terminal fragment of CaV1.2 from the end of the target domain.
-
-
Fusion PCR: The three PCR products are purified and used as templates in a subsequent fusion PCR reaction. The overlapping sequences in the primers allow the fragments to anneal and be extended, creating a single, full-length chimeric cDNA.
-
Cloning and Sequencing: The final chimeric product is cloned into an appropriate expression vector (e.g., pCDNA3.1) and the entire sequence is verified by DNA sequencing to ensure the absence of unintended mutations.
Expression in Host Cells
HEK293 cells are a commonly used and reliable system for the heterologous expression of ion channels.
Objective: To express the wild-type and chimeric calcium channel subunits in a mammalian cell line for functional analysis.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Cells are transiently transfected with the expression plasmids containing the α1 subunit (wild-type or chimera), along with auxiliary β and α2δ subunits to ensure proper channel assembly and trafficking to the cell membrane. A common method is the calcium phosphate precipitation method or lipid-based transfection reagents.
-
Selection (Optional for stable cell lines): For the generation of stable cell lines, a selectable marker (e.g., neomycin resistance) is co-transfected, and cells are cultured in the presence of the corresponding antibiotic.
-
Incubation: Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression before proceeding with binding or electrophysiological assays.
Radioligand Binding Assays
Radioligand binding assays are used to quantify the interaction between this compound and the expressed calcium channels.
Objective: To determine the binding affinity (Kd or EC₅₀) of this compound to wild-type and chimeric channels.
Methodology:
-
Membrane Preparation: Transfected HEK293 cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that binds to the L-type calcium channel, such as [³H]PN200-110 (a dihydropyridine antagonist), in the presence of varying concentrations of unlabeled this compound.
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be used to calculate the equilibrium dissociation constant (Kₑ) for this compound. It has been shown that this compound acts as a positive allosteric modulator of dihydropyridine binding.[4]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of this compound on channel function.[9]
Objective: To measure the blocking effect of this compound on the calcium currents flowing through wild-type and chimeric channels.
Methodology:
-
Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution containing a charge carrier (e.g., Ba²⁺) to enhance the recorded currents.
-
Pipette Fabrication: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.
-
Voltage Protocol: The cell is held at a negative holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate the calcium channels.
-
Data Acquisition: The resulting ionic currents are recorded before and after the application of this compound to the external solution.
-
Data Analysis: The peak current amplitude is measured, and the percentage of block by this compound is calculated. The concentration-response curve is then plotted to determine the K₀.₅.
Visualizing the Process and a Proposed Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating this compound binding sites and a simplified model of its interaction with the L-type calcium channel.
Caption: Experimental workflow for validating this compound binding sites using chimeric channels.
Caption: Simplified model of this compound binding to the L-type calcium channel.
References
- 1. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of voltage-dependent calcium channel by the green mamba toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound binding to the outer pore of L-type calcium channels is allosterically coupled to dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Functional Protein Regions Through Chimeric Protein Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A three-step PCR protocol for construction of chimeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Calcicludine Effects with RNAi Knockdown of L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of L-type voltage-gated calcium channels (L-VGCCs): pharmacological inhibition using the potent toxin calcicludine and genetic silencing via RNA interference (RNAi). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in basic research and drug development.
Introduction to L-type Calcium Channel Modulation
L-type voltage-gated calcium channels, particularly the CaV1.2 subtype encoded by the CACNA1C gene, are crucial for a multitude of physiological processes. In excitable cells like neurons and cardiomyocytes, they play a pivotal role in converting electrical signals into intracellular calcium transients. These calcium signals, in turn, trigger a wide range of cellular responses, from muscle contraction and neurotransmitter release to gene expression and synaptic plasticity.
Given their central role, L-VGCCs are a major target for both therapeutic intervention and basic research. Two primary methods are employed to investigate their function:
-
Pharmacological Inhibition: This approach utilizes specific antagonists to block channel activity. This compound , a 60-amino acid polypeptide toxin from the venom of the green mamba (Dendroaspis angusticeps), is a highly potent and selective blocker of high-voltage activated calcium channels, with a particular affinity for L-type channels.[1][2][3]
-
Genetic Silencing (RNAi): This method involves the sequence-specific degradation of the mRNA encoding the channel's protein subunits, leading to a reduction in channel expression. RNA interference, often implemented using short hairpin RNA (shRNA) delivered via lentiviral vectors, allows for a targeted and sustained knockdown of the protein of interest.[4]
Cross-validation using both a pharmacological inhibitor and a genetic knockdown provides a powerful strategy to confirm that the observed physiological effects are indeed due to the modulation of the intended target, thereby minimizing the risk of off-target effects.
Quantitative Comparison of this compound and RNAi Knockdown
| Parameter | This compound | shRNA-mediated Knockdown of CACNA1C | References |
| Mechanism of Action | Direct, reversible pore block/allosteric modulation of L-type calcium channels. | Sequence-specific degradation of CACNA1C mRNA, leading to reduced CaV1.2 protein synthesis. | [1][5] |
| Target | Primarily L-type (CaV1.2) calcium channels. May also affect other high-voltage activated calcium channels at higher concentrations. | Specific mRNA sequence of the CACNA1C gene. | [1][3][4] |
| Potency/Efficacy | IC50 for L-type current inhibition: ~0.2 nM - 88 nM (tissue and species dependent). | Up to ~75% reduction in CACNA1C mRNA expression and significant downregulation of CaV1.2 protein levels. | [1][3][4][6] |
| Onset of Action | Rapid (minutes). | Delayed (days), dependent on mRNA and protein turnover rates. | [5] |
| Duration of Effect | Transient, dependent on drug washout. | Stable and long-lasting in transduced cells and their progeny. | [4] |
| Specificity | High for L-type channels, but potential for off-target effects on other voltage-gated calcium channels at higher concentrations. | High sequence specificity, but potential for off-target effects due to unintended silencing of other genes. | [1][3] |
Signaling Pathways and Experimental Workflows
The inhibition of L-type calcium channels by either this compound or RNAi is expected to impact downstream signaling pathways that are dependent on calcium influx. Two well-characterized pathways are the CaM/CaMKII/CREB pathway, crucial for neuronal plasticity and gene expression, and the Calcineurin/NFAT pathway, which is prominent in cardiac hypertrophy.
Signaling Pathway Diagram
Caption: L-type calcium channel signaling pathways affected by this compound and RNAi.
Experimental Workflow Diagram
Caption: Cross-validation experimental workflow.
Experimental Protocols
Pharmacological Inhibition with this compound and Functional Readout
Objective: To assess the acute effect of L-type calcium channel blockade on intracellular calcium dynamics in cultured cells (e.g., primary neurons or cardiomyocytes).
Materials:
-
Cultured cells on glass-bottom dishes
-
This compound (stock solution in a suitable buffer)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Depolarizing stimulus (e.g., high potassium chloride (KCl) solution)
-
Fluorescence microscope with a calcium imaging setup
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and culture until the desired confluency.
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Baseline Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
-
This compound Treatment:
-
Gently add this compound to the imaging buffer to achieve the desired final concentration (e.g., 10-100 nM).
-
Incubate for a sufficient time (e.g., 10-15 minutes) to allow for channel binding.
-
-
Stimulation and Imaging:
-
Apply a depolarizing stimulus (e.g., by perfusing with a high KCl solution) to open voltage-gated calcium channels.
-
Record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0) in response to the stimulus in both control (vehicle-treated) and this compound-treated cells.
-
Compare the peak calcium response to quantify the inhibitory effect of this compound.
-
Genetic Silencing with Lentiviral shRNA
Objective: To achieve stable knockdown of the CaV1.2 L-type calcium channel subunit and assess the impact on its expression and function.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells for knockdown
-
Lentiviral shRNA vector targeting CACNA1C and a non-targeting scramble shRNA control vector
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Polybrene
-
Puromycin (for selection)
-
Materials for Western blotting or qPCR to validate knockdown
-
Materials for functional assays (as described in 4.1)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
On the following day, replace the medium with fresh medium containing polybrene (to enhance transduction efficiency).
-
Add the lentiviral particles (both target shRNA and scramble control) to the cells at an appropriate multiplicity of infection (MOI).
-
Incubate for 18-24 hours.
-
-
Selection of Transduced Cells:
-
After transduction, replace the virus-containing medium with fresh medium.
-
After 48 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for several days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the stable cell lines.
-
Harvest a subset of cells to validate the knockdown of CaV1.2 protein by Western blotting or CACNA1C mRNA by qPCR.
-
-
Functional Assessment:
-
Use the stable knockdown and control cell lines for functional assays, such as calcium imaging (as described in 4.1), to determine the consequences of reduced L-type calcium channel expression.
-
Conclusion
The complementary use of a specific pharmacological inhibitor like this compound and a targeted genetic tool such as shRNA provides a robust framework for elucidating the precise roles of L-type calcium channels in cellular physiology and pathophysiology. While this compound offers acute and reversible inhibition, RNAi allows for long-term and specific protein depletion. By integrating both approaches, researchers can gain a higher degree of confidence in their findings, paving the way for more effective and targeted therapeutic strategies.
References
- 1. Calcium imaging [bio-protocol.org]
- 2. Mechanisms and Regulation of Cardiac CaV1.2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of the psychiatric susceptibility gene Cacna1c promotes mitochondrial resilience to oxidative stress in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Differential Efficacy of Calcicludine on CaV1.2 Splice Variants: A Comparative Guide
For Immediate Release
This guide offers a comparative analysis of the efficacy of calcicludine, a potent peptide toxin, on different splice variants of the voltage-gated calcium channel CaV1.2. While direct comparative studies on this compound's effects on specific CaV1.2 isoforms are not yet available in published literature, this document consolidates existing data on the molecular distinctions between the major cardiac and smooth muscle variants, presents available efficacy data for this compound, and provides a detailed experimental protocol to facilitate future research in this critical area. This guide is intended for researchers, scientists, and drug development professionals investigating calcium channel modulation.
Introduction to CaV1.2 and this compound
The L-type voltage-gated calcium channel CaV1.2 is a cornerstone of cardiovascular physiology, initiating excitation-contraction coupling in both cardiac and smooth muscle cells. The gene encoding the channel's pore-forming α1-subunit, CACNA1C, undergoes extensive alternative splicing, leading to the expression of distinct protein isoforms in different tissues.[1][2][3] These structural variations are known to alter the channel's electrophysiological properties and its sensitivity to pharmacological agents.[1][2][3][4]
This compound is a 60-amino acid peptide derived from the venom of the green mamba snake, Dendroaspis angusticeps.[5] It is recognized as a potent blocker of high-threshold calcium channels, exhibiting a particularly high affinity for the L-type channels.[5] Understanding its interaction with specific CaV1.2 splice variants is crucial for elucidating its mechanism of action and assessing its potential as a selective pharmacological tool.
Key CaV1.2 Splice Variants: Cardiac vs. Smooth Muscle
The predominant CaV1.2 isoforms expressed in cardiac and vascular smooth muscle tissues exhibit key structural differences at three primary loci due to alternative splicing. These differences are critical as they have been shown to confer differential sensitivity to other classes of calcium channel blockers, such as dihydropyridines and benzothiazepines.[1][2][3]
The main splice variants are:
-
Cardiac Isoform (CaV1.2CM or CaV1.2a): Characterized by the inclusion of exon 1a and exon 8a, and the exclusion of exon 9*.[1][4]
-
Smooth Muscle Isoforms (CaV1.2b and CaV1.2SM): Typically contain exon 1 and exon 8. The CaV1.2b variant includes exon 9*, which is absent in the cardiac form. A further variation, CaV1.2SM, lacks exon 33.[1][4]
These molecular distinctions form the basis for the observed tissue-specific responses to calcium channel modulators. For instance, the smooth muscle variant expressing exon 8 is more sensitive to inhibition by dihydropyridines than the cardiac variant with exon 8a.[2][3] Similarly, the cardiac isoform is significantly less sensitive to diltiazem than the smooth muscle isoforms, a difference attributed to the combined effects of exons 1/1a, 8/8a, and 9*.[1][2]
Quantitative Data on this compound Efficacy
Direct comparative data on the inhibitory concentration (IC₅₀) or binding affinity (Kd) of this compound on these specific cardiac versus smooth muscle splice variants is currently unavailable in the scientific literature. However, isolated studies provide valuable efficacy data on CaV1.2 in specific contexts, which are summarized below.
| Preparation Type | Channel Investigated | Assay Type | Parameter | Value | Reference |
| HEK 293 Cells | Wild-type CaV1.2 (cardiac) | Radioligand Binding ([³H]PN200-110) | EC₅₀ | 372 nM | [6] |
| Rat Cerebellar Granule Neurons | Native L-type Ca²⁺ Current | Whole-Cell Patch Clamp | K₀.₅ | 0.2 nM | [5] |
Table 1: Summary of available quantitative data for this compound on L-type calcium channels. Note the lack of direct comparison on defined splice variants.
The significant difference in potency observed between the two studies highlights the potential for tissue-specific or splice-variant-specific effects of this compound, underscoring the need for direct comparative experiments.
Signaling Pathways and Experimental Workflow
To investigate the differential efficacy of this compound, a well-defined experimental approach is necessary. The following diagrams illustrate the interaction of this compound with the CaV1.2 channel and a proposed workflow for a comparative electrophysiological study.
References
- 1. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alternative Splicing of L-type CaV1.2 Calcium Channels: Implications in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding alternative splicing of Cav1.2 calcium channels for a new approach towards individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: How Site-Directed Mutagenesis Validates Calcicludine's Grip on L-Type Calcium Channels
A Comparative Guide for Researchers and Drug Development Professionals
Calcicludine, a potent peptide toxin isolated from the venom of the green mamba snake (Dendroaspis angusticeps), has emerged as a valuable molecular probe for dissecting the intricate mechanisms of L-type calcium channel modulation.[1][2][3] Its high affinity and unique mode of action distinguish it from classical L-type calcium channel blockers. This guide delves into the validation of this compound's mechanism, primarily through the lens of site-directed mutagenesis, and provides a comparative perspective against other channel modulators, supported by experimental data.
Mechanism of Action: An Allosteric Embrace
This compound exerts its inhibitory effect on high-voltage-activated calcium channels, demonstrating a particular preference for the L-type (CaV1.2) isoform.[2][4] Unlike competitive inhibitors that directly occlude the channel pore, this compound engages in a more sophisticated interaction. Seminal studies have revealed that this compound binds to the outer vestibule of the channel's pore, and its binding is allosterically coupled to the binding of dihydropyridines (DHPs), a major class of L-type calcium channel blockers.[5] This positive cooperativity signifies that the binding of this compound and DHPs is not mutually exclusive; in fact, they bind simultaneously to distinct sites, with this compound enhancing the binding of DHP antagonists.[5]
Site-directed mutagenesis has been instrumental in pinpointing the specific amino acid residues that form the binding pocket for this compound and mediate this allosteric communication. By systematically substituting key amino acids, researchers have been able to disrupt this compound binding and its functional effects, thereby validating its proposed mechanism.
Illuminating the Binding Site: A Mutagenesis Case Study
A pivotal study focused on the CaV1.2 channel expressed in HEK293 cells employed site-directed mutagenesis to identify the molecular determinants of this compound binding.[5] The researchers targeted acidic amino acid residues within the S5-Pore-helix segment of repeat III, hypothesizing their interaction with the highly basic this compound peptide.[5]
Key Experimental Findings:
Nine acidic residues were mutated to alanine in groups of three, creating mutants termed Mut-A, Mut-B, and Mut-C. The functional consequences of these mutations on both this compound and DHP ([³H]PN200-110) binding and channel block were meticulously quantified.
| Mutant | Substituted Residues | DHP Binding Affinity (KDHP, nM) | This compound Binding Affinity (KCaC, µM) | This compound Block (IC50, nM) | Key Observation |
| Wild-type | - | 1.2 ± 0.1 | 0.3 | 322 | Baseline channel properties. |
| Mut-A | E1101A, E1103A, D1104A | 5.4 ± 0.7 | Unchanged | Indistinguishable from wild-type | Disrupts the allosteric coupling between this compound and DHP binding without affecting this compound's blocking activity. |
| Mut-B | E1112A, E1115A, E1119A | Similar to wild-type | Not reported | Not reported | Minimal effect on DHP and this compound interactions. |
| Mut-C | E1122A, D1127A, D1129A | Similar to wild-type | 20.5 (for D1129A) | Insensitive to this compound block | Directly disrupts this compound binding and subsequent channel block. |
| Single Mutants (within Mut-C) | |||||
| E1122A | 1.14 | Moderate reduction in this compound affinity. | |||
| D1127A | 2.00 | Significant reduction in this compound affinity. | |||
| D1129A | 20.5 | Drastic reduction in this compound affinity, identifying it as a critical residue for binding. |
Data synthesized from the study by Wang et al.[5]
These results compellingly demonstrate that specific acidic residues, particularly D1129, in the pore region of domain III are critical for the high-affinity binding of this compound. The decoupling of DHP binding modulation from direct channel block in Mut-A provides strong evidence for an allosteric mechanism.
Comparative Landscape: this compound vs. Other L-Type Channel Blockers
While dihydropyridines, phenylalkylamines, and benzothiazepines represent the cornerstone of clinical L-type calcium channel blockade, this compound and other peptide toxins offer unique research advantages due to their high specificity and distinct mechanisms.
| Blocker Class | Example(s) | Mechanism of Action | Key Characteristics |
| Peptide Toxin | This compound, Calciseptine | Allosteric modulation, partial pore block | High affinity and selectivity for specific channel isoforms.[2][6] Calciseptine, for instance, selectively blocks CaV1.2 over CaV1.3.[6] Useful as molecular probes. |
| Dihydropyridines | Nifedipine, Amlodipine, [³H]PN200-110 | Bind to a specific receptor site, stabilizing the channel in a non-conducting state.[5] | Widely used clinically for hypertension and angina. Their binding is allosterically enhanced by this compound.[5] |
| Phenylalkylamines | Verapamil | Intracellular pore block; use-dependent. | Effective for arrhythmias. |
| Benzothiazepines | Diltiazem | Binds to a distinct site, with mixed properties of DHPs and phenylalkylamines. | Used for hypertension and angina. |
The unique allosteric interaction between this compound and dihydropyridines suggests a complex conformational landscape of the L-type calcium channel that can be differentially stabilized by various ligands.
Experimental Corner: Protocols and Workflows
Site-Directed Mutagenesis Protocol (Representative)
This protocol outlines the general steps for introducing point mutations into a plasmid containing the cDNA for the L-type calcium channel α1 subunit, based on standard molecular biology techniques.[7][8][9][10][11]
-
Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The primers should terminate in one or more G or C bases.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
The reaction mixture typically includes the template plasmid DNA (5-50 ng), forward and reverse primers (125 ng each), dNTPs, and the polymerase buffer.
-
Perform thermal cycling, generally consisting of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time is dependent on the plasmid size.
-
-
Template DNA Digestion:
-
Following PCR, treat the amplified product with DpnI endonuclease. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Incubate the reaction at 37°C for at least one hour.
-
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Plate the transformed cells on a selective agar medium (e.g., containing ampicillin) and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualizing the Concepts
Conclusion
Site-directed mutagenesis has been indispensable in validating the molecular mechanism of this compound's action on L-type calcium channels. The identification of specific amino acid residues crucial for its binding and allosteric effects provides a high-resolution map of this toxin-channel interaction.[5] This detailed understanding not only solidifies this compound's role as a powerful research tool but also offers insights into the structural dynamics of L-type calcium channels, which can inform the design of novel, more selective therapeutic agents. The comparison with other blockers highlights the diverse strategies that can be employed to modulate channel function, paving the way for more targeted interventions in cardiovascular and neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. neb.com [neb.com]
A Comparative Guide to Calcicludine and Synthetic L-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of calcicludine, a naturally occurring peptide toxin, and synthetic blockers on L-type calcium currents. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies of calcium channel function and pharmacology.
Introduction to Calcium Channel Blockers
Voltage-gated calcium channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] L-type calcium channels (LTCCs), in particular, are primary targets for the treatment of cardiovascular diseases such as hypertension and angina.[2] This guide focuses on comparing this compound, a potent peptide blocker, with three widely used synthetic L-type calcium channel blockers: nifedipine (a dihydropyridine), verapamil (a phenylalkylamine), and diltiazem (a benzothiazepine).[2][3]
This compound (CaC) is a 60-amino acid polypeptide isolated from the venom of the green mamba (Dendroaspis angusticeps).[4][5] It is a potent inhibitor of high-voltage-activated calcium channels, showing a high affinity for L-type channels.[4][5] In contrast, nifedipine, verapamil, and diltiazem are small molecule drugs that also target L-type calcium channels but through different binding sites and mechanisms.[2][3]
Comparative Analysis of Potency and Efficacy
The potency of these blockers is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and the synthetic blockers on L-type calcium channels (primarily the CaV1.2 subtype) under various experimental conditions. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental protocols, such as the specific cell line used, the ion serving as the charge carrier (Ca²⁺ or Ba²⁺), and the holding potential of the cell membrane.
Table 1: Potency (IC50) of this compound on L-type Calcium Channels
| Cell Type/Tissue | Channel Subtype | IC50 (nM) | Reference |
| Rat cerebellar granule neurons | L-type | 0.2 | [6] |
| Rat peripheral DRG neurons | L-type | 60-80 | [7] |
| Transiently expressed in HEK 293 cells | α1C (CaV1.2) | 88 | [7] |
Table 2: Potency (IC50) of Synthetic Blockers on L-type Calcium Channels (CaV1.2)
| Blocker | Cell Type | IC50 | Experimental Conditions | Reference |
| Nifedipine | tsA201 cells | 22 ± 2 nM | Co-expressed with α2δ1 and β3 subunits | [8] |
| Guinea pig ventricular myocytes | 300 nM | Holding potential -80 mV | [3] | |
| Guinea pig ventricular myocytes | 50 nM | Holding potential -40 mV | [3] | |
| Rat cerebral artery myocytes | 3.35 ± 0.34 nM | 2 mM [Ca²⁺]o | [9] | |
| Verapamil | tsA-201 cells | 9.1 µM | Two-test pulse protocol (use-dependent) | [10] |
| Xenopus oocytes | 143 nM | Expressing HERG channels (for comparison) | [11] | |
| Human vascular preparations | ~550 nM (pIC50 6.26) | K⁺ induced contraction | [12] | |
| Diltiazem | tsA-201 cells | 85 ± 9 µM | Use-dependent block | [3] |
| Human mesenteric arterial myocytes | 51 µM | Holding potential -60 mV, pHo 7.2 | [13] | |
| Human mesenteric arterial myocytes | 20 µM | Holding potential -60 mV, pHo 9.2 | [13] |
Mechanism of Action and Binding Sites
The mechanism by which these blockers inhibit calcium currents differs significantly. This compound is thought to act as a pore blocker or to affect the channel's gating mechanism, binding to the outer vestibule of the pore.[14][15] In contrast, the synthetic blockers bind to distinct sites on the α1 subunit of the L-type calcium channel.[2][3]
-
This compound: Binds to the outer pore of the L-type calcium channel. It has been shown to be a positive allosteric modulator of dihydropyridine binding, suggesting that both can bind to the channel simultaneously.[14][15]
-
Nifedipine (Dihydropyridine): Binds to a receptor site on the α1 subunit, with key residues located in the transmembrane domains IIIS5 and the extracellular IIIS5-3P loop region.[8][16]
-
Verapamil (Phenylalkylamine) and Diltiazem (Benzothiazepine): These blockers are thought to access their binding sites from the intracellular side of the membrane, with their binding sites overlapping and located in the central cavity of the channel, underneath the selectivity filter.[17][18][19] Their block is often state-dependent, showing higher affinity for open and inactivated channels.[1][2][20]
Binding sites of this compound and synthetic blockers on the L-type calcium channel.
Selectivity for Calcium Channel Subtypes
An important consideration for researchers is the selectivity of a blocker for different subtypes of calcium channels.
-
This compound: While it has the highest affinity for L-type channels, it can also block N- and P-type channels, although typically in the 10-100 nM range.[4]
-
Nifedipine: Belongs to the dihydropyridine class, which is known for its high selectivity for L-type channels in the vasculature.[13] However, at higher concentrations, it can also block T-type calcium channels.[9]
-
Verapamil and Diltiazem: These non-dihydropyridine blockers are generally less selective for vascular L-type channels compared to dihydropyridines and have more pronounced effects on cardiac tissue.[11][21] Verapamil can also block T-type channels.[22] Diltiazem's action is selective for inhibiting calcium influx activated by membrane depolarization and alpha-adrenergic receptor stimulation.[23]
Table 3: Selectivity Profile of Calcium Channel Blockers
| Blocker | Primary Target | Other Targets | Reference |
| This compound | L-type (High affinity) | N-type, P-type (Lower affinity) | [4] |
| Nifedipine | L-type (Vascular selective) | T-type (at higher concentrations) | [9][13] |
| Verapamil | L-type (Cardiac effects) | T-type | [11][22] |
| Diltiazem | L-type (Cardiac effects) | - | [11][23] |
Experimental Protocols
The characterization of these calcium channel blockers relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Recording
This technique allows for the measurement of ionic currents across the entire cell membrane.
Typical Protocol:
-
Cell Preparation: Cells (e.g., tsA-201, HEK 293, or primary neurons/myocytes) expressing the calcium channel of interest are cultured on coverslips.
-
Electrode Preparation: Glass micropipettes with a tip diameter of 1-3 µm are filled with an internal solution containing ions that mimic the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) by a voltage-clamp amplifier.
-
Current Recording: Depolarizing voltage steps are applied to activate the voltage-gated calcium channels, and the resulting inward calcium (or barium) current is recorded.
-
Drug Application: The blocker of interest is perfused into the bath solution at various concentrations to determine its effect on the calcium current.
Generalized workflow for a whole-cell patch-clamp experiment to assess calcium channel blockers.
Signaling Pathways
The binding of these blockers to the L-type calcium channel initiates a cascade of events that ultimately leads to a reduction in intracellular calcium concentration and its downstream effects.
The diagram below illustrates the general signaling pathway affected by L-type calcium channel blockers. Upon depolarization of the cell membrane, the L-type calcium channel opens, allowing an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ triggers various cellular responses. Both this compound and synthetic blockers physically obstruct or allosterically modulate the channel to prevent this influx, thereby inhibiting the downstream signaling cascade.
General signaling pathway affected by L-type calcium channel blockers.
Conclusion
This compound and synthetic L-type calcium channel blockers, while sharing the common target of L-type calcium channels, exhibit distinct pharmacological profiles. This compound, a peptide toxin, offers high potency, particularly for neuronal L-type channels, with a mechanism involving pore blockade. Synthetic blockers like nifedipine, verapamil, and diltiazem provide a range of selectivities and state-dependent interactions, making them valuable pharmacological tools and therapeutic agents. The choice of blocker will depend on the specific research question, including the desired potency, selectivity, and mechanism of action. This guide provides a foundational comparison to aid in this selection process.
References
- 1. youtube.com [youtube.com]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a venom peptide of the Kunitz-type protease inhibitor family, is a potent blocker of high-threshold Ca2+ channels with a high affinity for L-type channels in cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of Ca2+ potentiation of diltiazem block and Ca2+-dependent inactivation in the pore region of cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. droracle.ai [droracle.ai]
- 12. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. This compound Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound binding to the outer pore of L-type calcium channels is allosterically coupled to dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Calcicludine: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of calcicludine, a potent peptide toxin isolated from the venom of the green mamba (Dendroaspis angusticeps). Designed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedural instructions to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with established safety protocols and regulatory guidelines. Adherence to these procedures is critical for minimizing risks of exposure and environmental contamination.
This compound is a 60-amino acid polypeptide that functions as a blocker of high-voltage-activated calcium channels, with a particular affinity for the L-type calcium channel.[1] Its structure is stabilized by three disulfide bridges, rendering it a highly stable molecule.[1] Due to its potency, all waste materials contaminated with this compound must be treated as hazardous chemical waste.
Core Principles of this compound Disposal
The primary objective in the disposal of this compound is its complete inactivation to eliminate its biological activity. This can be achieved through two main approaches: chemical inactivation or disposal via a licensed hazardous waste management facility. The choice of method will depend on institutional policies, local regulations, and the volume of waste generated.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound or any associated waste, it is imperative to don the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Double nitrile gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A long-sleeved lab coat is required. For procedures with a higher risk of splashing, a disposable gown is recommended.
General Safety Precautions:
-
All handling of this compound and its waste should be performed within a certified chemical fume hood or a Class II biosafety cabinet.
-
Work surfaces should be covered with absorbent pads to contain any potential spills.
-
Avoid the generation of aerosols.
-
Ensure that a properly stocked spill kit is readily accessible.
-
All personnel handling this compound must be thoroughly trained on its hazards and the proper disposal procedures.
Chemical Inactivation Protocol
Chemical inactivation is a recommended method for treating liquid and solid waste contaminated with this compound prior to final disposal. The principle behind this method is the denaturation of the peptide through the disruption of its disulfide bonds, rendering it biologically inactive.
Materials:
-
10% Sodium Hypochlorite (Bleach) Solution
-
Appropriate waste containers (e.g., labeled carboy for liquid waste, biohazard bags for solid waste)
-
pH indicator strips
-
Sodium thiosulfate solution (for neutralization of bleach, if required by local regulations)
Procedure for Liquid Waste (e.g., buffer solutions, cell culture media):
-
Collection: Collect all liquid waste containing this compound in a designated and clearly labeled chemical waste container.
-
Inactivation: In a chemical fume hood, slowly add a 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Contact Time: Gently stir the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if required): Check the pH of the solution. If required by your institution's disposal guidelines, neutralize the excess bleach by adding sodium thiosulfate solution until the bleach is no longer reactive.
-
Final Disposal: Dispose of the treated liquid waste in accordance with your institution's hazardous waste disposal procedures. Do not pour down the drain unless explicitly permitted by your environmental health and safety (EHS) department.
Procedure for Solid Waste (e.g., contaminated pipette tips, gloves, absorbent pads):
-
Segregation: Segregate all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled biohazard bag.
-
Decontamination: Place the biohazard bag in a secondary container. Add a sufficient amount of 10% bleach solution to saturate the solid waste.
-
Contact Time: Loosely seal the outer container and allow it to stand for at least 30 minutes.
-
Final Disposal: After the decontamination period, securely seal the bag and dispose of it as hazardous chemical waste through your institution's EHS-approved waste stream.
Disposal via a Licensed Hazardous Waste Facility
For larger quantities of this compound waste or if chemical inactivation is not feasible, disposal through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing is the recommended alternative.
Procedure:
-
Packaging: Ensure all waste is securely packaged in containers that are compatible with the waste type and are properly labeled in accordance with Department of Transportation (DOT) and local regulations.
-
Labeling: The label should clearly indicate "Hazardous Waste" and include the chemical name "this compound."
-
Manifest: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.
-
Collection: Arrange for collection by a licensed hazardous waste contractor approved by your institution.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills (less than 5 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Cover the spill with absorbent pads.
-
Decontamination: Gently apply a 10% bleach solution to the absorbent pads and the surrounding area, working from the outside in.
-
Contact Time: Allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a designated hazardous waste container.
-
Final Cleaning: Wipe the spill area with a clean, damp cloth.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
For Large Spills (greater than 5 mL):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Notify: Contact your institution's EHS department or emergency response team immediately.
Regulatory Compliance
All disposal procedures for this compound must comply with federal, state, and local regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | ~6,984 Da | [1] |
| Amino Acid Residues | 60 | [1] |
| Disulfide Bridges | 3 | [1] |
| Target | High-voltage-activated calcium channels (L-, N-, and P-types) | [1] |
| Primary Inactivation Method | Chemical denaturation (e.g., 10% bleach solution) | General laboratory practice for peptide toxins |
| Alternative Disposal | Licensed chemical destruction plant or controlled incineration | Safety Data Sheet recommendation |
Experimental Protocols
Chemical Inactivation of this compound in Aqueous Solution:
-
Objective: To render this compound biologically inactive through oxidative cleavage of its disulfide bonds.
-
Materials:
-
This compound solution (in buffer or media)
-
10% (v/v) Sodium Hypochlorite (bleach) solution
-
Sterile, conical tubes or appropriate waste container
-
Vortex mixer
-
pH indicator strips
-
1 M Sodium Thiosulfate solution
-
-
Procedure:
-
In a designated chemical fume hood, transfer the this compound-containing solution to a labeled waste container.
-
Slowly add the 10% bleach solution to the waste to achieve a final concentration of 1% bleach. For example, add 1 mL of 10% bleach to 9 mL of waste solution.
-
Cap the container and gently vortex for 10-15 seconds to ensure thorough mixing.
-
Incubate the mixture at room temperature for a minimum of 30 minutes.
-
(Optional, based on institutional policy) Test for the presence of active bleach using a potassium iodide-starch test strip.
-
(Optional, based on institutional policy) If active bleach is present, add 1 M sodium thiosulfate dropwise until the bleach is neutralized.
-
The treated solution can now be disposed of as hazardous chemical waste according to institutional guidelines.
-
Mandatory Visualizations
Caption: Workflow for the chemical inactivation and disposal of this compound waste.
Caption: Simplified signaling pathway showing this compound's inhibitory effect.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
